tert-Butyl (2-amino-1-phenylethyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(2-amino-1-phenylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJALRZPKODHZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587610 | |
| Record name | tert-Butyl (2-amino-1-phenylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142910-85-8 | |
| Record name | tert-Butyl (2-amino-1-phenylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-amino-1-phenylethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties and Synthesis of tert-Butyl (2-amino-1-phenylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-amino-1-phenylethyl)carbamate is a chiral organic compound that serves as a valuable building block in synthetic organic chemistry. Its structure incorporates a phenylethylamine backbone with one of the amino groups protected by a tert-butoxycarbonyl (Boc) group. This differential protection allows for selective functionalization of the remaining free amine, making it a key intermediate in the synthesis of various more complex molecules, including pharmaceutical agents and ligands for catalysis. This guide provides a comprehensive overview of its physical properties, a detailed experimental protocol for its synthesis, and relevant safety information.
Core Physical Properties
Quantitative data for this compound is primarily based on computed values, with limited experimentally determined data available in public literature. The following tables summarize the known and predicted physical properties.
Table 1: General Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O₂ | PubChem[1][2] |
| Molecular Weight | 236.31 g/mol | PubChem[1][2] |
| Appearance | Solid (for (S)-isomer) | Commercial Supplier[3] |
| Melting Point | Data not available. For the related compound tert-butyl (2-aminophenyl)carbamate: 109-111 °C. | Supporting Information[4] |
| Boiling Point | Data not available | |
| Density | Data not available |
Table 2: Computed Physicochemical Properties ((S)-isomer)
| Property | Value | Reference |
| Exact Mass | 236.152477885 Da | PubChem[1] |
| Complexity | 242 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Topological Polar Surface Area | 52.3 Ų | PubChem[1] |
Solubility Profile
Experimentally determined quantitative solubility data for this compound in various organic solvents is not extensively documented. However, based on the solubility of similar carbamates, a qualitative solubility profile can be predicted.
Table 3: Predicted Solubility in Common Organic Solvents
| Solvent | Chemical Formula | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | CH₂Cl₂ | Good | A common solvent for a wide range of organic compounds.[5] |
| Chloroform | CHCl₃ | Good | Similar polarity to DCM.[5] |
| Methanol (MeOH) | CH₃OH | Good | The amino and carbamate groups can engage in hydrogen bonding.[5] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Moderate | A moderately polar solvent. |
| Hexane | C₆H₁₄ | Poor | A nonpolar solvent, unlikely to dissolve the polar functional groups.[5] |
| Water | H₂O | Low | The presence of the phenyl and tert-butyl groups likely limits water solubility.[5] |
Experimental Protocols
Synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate
The following is a detailed experimental protocol for the selective mono-Boc protection of (S)-1-phenyl-1,2-ethanediamine. This method is adapted from general procedures for the mono-protection of diamines.[6][7][8]
Materials:
-
(S)-1-phenyl-1,2-ethanediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH), anhydrous
-
Chlorotrimethylsilane (Me₃SiCl) or Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (2N)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Amine Salt: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1-phenyl-1,2-ethanediamine (1.0 eq) in anhydrous methanol at 0 °C (ice bath).
-
To this solution, slowly add one equivalent of chlorotrimethylsilane (Me₃SiCl) or a standardized solution of HCl in methanol. This step selectively protonates one of the amino groups, protecting it from reacting with the Boc anhydride.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in methanol dropwise over 30 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Dilute the residue with water and wash with a nonpolar solvent like diethyl ether or hexane to remove any unreacted Boc₂O and the di-protected by-product.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Synthesis Workflow
The logical flow for the synthesis of this compound involves the selective protection of one of the two amino groups of the corresponding diamine.
Caption: Synthesis workflow for this compound.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
GHS Hazard Statements for (S)-isomer: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound is a foundational building block for the synthesis of a variety of more complex molecules. While comprehensive experimental data on its physical properties is not abundant, its synthetic accessibility and the differential reactivity of its amino groups make it a valuable tool for researchers in drug discovery and organic synthesis. The provided synthetic protocol offers a reliable method for its preparation, enabling its use in further chemical transformations.
References
- 1. tert-butyl N-((1S)-2-amino-1-phenylethyl)carbamate | C13H20N2O2 | CID 24256545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl N-(2-amino-2-phenylethyl)carbamate | C13H20N2O2 | CID 2771847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
An In-depth Technical Guide to the Synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. The selective introduction of the tert-butyloxycarbonyl (Boc) protecting group onto one of the amino functionalities of (S)-1-phenylethylenediamine is a critical transformation that enables sequential modifications at the remaining free amine. This document details established methodologies, experimental protocols, and relevant data to assist researchers in the successful synthesis and purification of this important intermediate.
Introduction
(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate features a phenylethylamine backbone, a structural motif present in numerous biologically active compounds. The chirality at the C1 position is often crucial for specific interactions with biological targets. The Boc protecting group offers the advantage of being stable under a wide range of reaction conditions while being readily removable under acidic conditions, facilitating multi-step synthetic strategies. The primary challenge in the synthesis of this compound lies in achieving selective mono-protection of the diamine starting material to avoid the formation of the di-protected byproduct.
Synthesis Strategies
The selective mono-N-Boc protection of diamines can be achieved through several strategic approaches. The choice of method often depends on the specific properties of the diamine, desired yield, and scalability.
-
Direct Protection with Stoichiometric Control: This is a straightforward approach where a controlled amount of the Boc-protecting agent, typically di-tert-butyl dicarbonate (Boc₂O), is added slowly to the diamine. While simple, this method can sometimes lead to a mixture of mono- and di-protected products, necessitating careful purification.
-
Use of an Excess of the Diamine: Employing a large excess of the diamine statistically favors the formation of the mono-protected product. However, this strategy is often not economically viable, especially when dealing with expensive or rare diamines.
-
Acid-Mediated Selective Protection: This elegant method involves the in-situ mono-protonation of the diamine using one equivalent of an acid (e.g., HCl). The resulting ammonium salt is unreactive towards the Boc-anhydride, allowing for the selective protection of the remaining free amine. This approach often provides high yields of the mono-protected product and simplifies purification.
-
Reaction with Alkyl Phenyl Carbonates: Using reagents like tert-butyl phenyl carbonate can offer high selectivity for mono-protection under specific conditions. This method avoids the use of a large excess of the diamine and can be performed on a large scale.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate based on established methodologies for the mono-Boc protection of diamines.
Method 1: Direct Protection with Di-tert-butyl Dicarbonate
This protocol is adapted from general procedures for the mono-Boc protection of diamines.
Materials:
-
(S)-1-Phenylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask, dissolve (S)-1-phenylethylenediamine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve di-tert-butyl dicarbonate (1.0 - 1.1 eq) in anhydrous dichloromethane.
-
Add the di-tert-butyl dicarbonate solution dropwise to the cooled diamine solution over a period of 1-2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate as a solid or oil.
Method 2: Acid-Mediated Selective Mono-Boc Protection
This protocol is based on the highly selective mono-protonation strategy.[1][2]
Materials:
-
(S)-1-Phenylethylenediamine
-
Methanolic HCl (1 M) or Acetyl chloride
-
Methanol, anhydrous
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-1-phenylethylenediamine (1.0 eq) in anhydrous methanol in a round-bottom flask and cool to 0 °C.
-
Slowly add one equivalent of 1 M methanolic HCl or acetyl chloride (which generates HCl in situ) to the solution with stirring.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the mono-hydrochloride salt.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol to the reaction mixture.
-
Slowly add triethylamine (1.0 eq) to neutralize the hydrochloride salt and facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by silica gel column chromatography as described in Method 1.
Data Presentation
The following tables summarize key quantitative data for the synthesis and characterization of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate.
Table 1: Reaction Parameters and Yields
| Parameter | Method 1 (Direct Protection) | Method 2 (Acid-Mediated) |
| Starting Material | (S)-1-Phenylethylenediamine | (S)-1-Phenylethylenediamine |
| Reagent | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate, HCl |
| Solvent | Dichloromethane | Methanol |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours | 2-4 hours |
| Typical Yield | Moderate to Good | Good to Excellent[1] |
| Purity (after chroma.) | >95% | >97%[1] |
Table 2: Characterization Data
| Property | Data |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.31 g/mol [3] |
| Appearance | White to off-white solid or oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, 5H, Ar-H), 5.5-5.8 (br s, 1H, NH-Boc), 4.6-4.8 (m, 1H, CH-Ph), 2.8-3.0 (m, 2H, CH₂-NH₂), 1.5-1.8 (br s, 2H, NH₂), 1.42 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155.8, 143.5, 128.6, 127.2, 126.5, 79.5, 54.5, 47.0, 28.4 |
| Mass Spectrometry (ESI+) | m/z: 237.16 [M+H]⁺ |
Note: NMR data is predicted based on the structure and may vary slightly based on experimental conditions.
Mandatory Visualizations
Synthesis Pathway
The general reaction for the mono-Boc protection of (S)-1-phenylethylenediamine is depicted below.
Caption: General reaction scheme for the synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of the target compound.
Caption: A typical experimental workflow for the synthesis and purification process.
Conclusion
The selective mono-N-Boc protection of (S)-1-phenylethylenediamine is a key transformation for the synthesis of valuable chiral building blocks for drug discovery and development. The methodologies presented in this guide, particularly the acid-mediated approach, offer efficient and high-yielding routes to (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate. Careful execution of the experimental protocols and purification procedures will enable researchers to obtain this compound in high purity, ready for subsequent synthetic applications.
References
(R)-tert-Butyl (2-amino-1-phenylethyl)carbamate: A Technical Guide for Researchers and Drug Development Professionals
(R)-tert-Butyl (2-amino-1-phenylethyl)carbamate , a chiral building block, holds significant importance in the fields of medicinal chemistry and asymmetric synthesis. Its unique structural features, combining a protected amine and a chiral benzylic amine, make it a versatile precursor for the synthesis of a wide array of pharmacologically active molecules and chiral ligands. This technical guide provides an in-depth overview of its applications, supported by experimental data and protocols.
Core Applications in Drug Discovery and Asymmetric Catalysis
The primary utility of (R)-tert-Butyl (2-amino-1-phenylethyl)carbamate lies in its role as a chiral synthon. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed, allowing for further functionalization of the amine. The inherent chirality of the molecule is crucial for the development of stereospecific drugs and catalysts.
A Key Intermediate in Pharmaceutical Synthesis
The carbamate functional group is a cornerstone in modern drug design, often employed as a stable surrogate for a peptide bond.[1][2] This moiety enhances the chemical and proteolytic stability of drug candidates and improves their cell permeability.[1] Derivatives of tert-butyl carbamates have been investigated for a range of therapeutic applications, including anti-inflammatory agents.[3] For instance, a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug indomethacin.[3]
One notable application of a similar carbamate derivative is in the synthesis of the anticonvulsant drug Lacosamide.[4] The synthesis involves the use of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester as a key intermediate.[4]
Versatile Building Block for Chiral Ligands
Chiral ligands are essential for enantioselective catalysis, a powerful tool for the synthesis of single-enantiomer drugs. The (R)-tert-Butyl (2-amino-1-phenylethyl)carbamate scaffold can be readily modified to generate novel chiral ligands for various asymmetric transformations.[5][6][7] These ligands, often bidentate or tridentate, coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of a reaction.[6][7][8] The development of new classes of C2-symmetric chiral bisamide ligands and their application in asymmetric transformations highlights the potential of such building blocks.[5]
Synthesis and Experimental Protocols
The synthesis of carbamates, including tert-butyl protected amines, can be achieved through various methods. A common approach involves the reaction of an amine with di-tert-butyl dicarbonate (Boc-anhydride).
General Synthesis of tert-Butyl Carbamates from Amines
A widely used procedure for the mono-Boc protection of diamines involves the use of an excess of the diamine compared to di-tert-butyl dicarbonate to achieve a high yield with respect to the di-tert-butyl dicarbonate.[9] An alternative, efficient, and selective method for the preparation of mono-carbamate-protected diamines utilizes alkyl phenyl carbonates as the electrophiles.[9]
Experimental Protocol: Synthesis of tert-butyl (2-aminoethyl)carbamate [10]
-
A mixture of 600 ml of ethylenediamine in 3 l of dioxane, 1.5 l of water, and 90 g of magnesium oxide is stirred at room temperature under an argon atmosphere.
-
A solution of 327 g of di-t-butyl dicarbonate in 1.5 l of dioxane is added dropwise over 20 minutes.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The mixture is then suction filtered over Dicalit and concentrated under reduced pressure.
-
The resulting residue is heated to reflux five times with 500 ml of ether each time and decanted.
-
The ethereal solution is concentrated, and the resulting yellow oil is distilled in a high vacuum to yield t-butyl (2-aminoethyl)carbamate as a colorless oil (boiling point 84°-86°C at 46.5 Pa).[10]
Synthesis of Substituted Carbamate Derivatives for Anti-inflammatory Activity
The synthesis of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids.[3]
Experimental Protocol: General procedure for the synthesis of compounds 4a–4j [3]
-
To a stirred solution of 0.150 g of benzoic acid (1.07 mmol, 1 eq) in 5 cm³ of N,N-dimethylformamide at 0 °C, add 0.153 cm³ of DIPEA (N,N-diisopropylethylamine) (1.605 mmol, 1.5 eq), 0.244 g of tert-butyl 2-amino phenylcarbamate (1.177 mmol, 1.1 eq), 0.306 g of EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.605 mmol, 1.5 eq), and 0.216 g of HOBt (hydroxybenzotriazole) (1.605 mmol, 1.5 eq) successively.
-
The reaction mixture is stirred for 30 minutes at 0 °C and then kept at room temperature for 3 hours to complete the reaction.
-
The final products are purified by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize key quantitative data from the cited literature.
Table 1: Synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives (4a-4j) [3]
| Compound | Yield (%) |
| 4a | 74 |
| 4i | 75.7 |
Table 2: Anti-inflammatory Activity of selected compounds [3]
| Compound | % Inhibition (at 12h) |
| 4a | 54.130 |
| 4i | 54.239 |
| Indomethacin (Standard) | Not specified in abstract |
Logical Workflow and Pathway Diagrams
The following diagrams illustrate the general synthesis workflow and the logical relationship in the development of chiral catalysts.
Caption: General synthesis workflow for (R)-tert-Butyl (2-amino-1-phenylethyl)carbamate.
Caption: Logical workflow for the development of chiral catalysts.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. Synthesis and characterization of some new C2 symmetric chiral bisamide ligands derived from chiral Feist's acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
The Strategic Role of Boc-Protected Phenylethylamine Derivatives in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neurotransmitters, hormones, and pharmacologically active compounds. The strategic manipulation of this scaffold has led to the development of numerous therapeutics targeting a wide range of diseases. A key element in the synthesis of complex phenylethylamine derivatives is the use of the tert-butyloxycarbonyl (Boc) protecting group. This guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of Boc-protected phenylethylamine derivatives, offering detailed experimental protocols and quantitative data to aid researchers in the field of drug discovery.
The Indispensable Role of the Boc Protecting Group
The Boc group is a widely used amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. The primary function of the Boc group is to temporarily mask the nucleophilic nature of the amine group in phenylethylamine, preventing it from undergoing unwanted side reactions during subsequent synthetic transformations. This allows for precise control over the chemical modifications of other parts of the molecule.
The introduction of the Boc group is typically achieved by reacting the phenylethylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. Conversely, deprotection is readily accomplished using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This orthogonality to many other protecting groups makes it an invaluable tool in multi-step synthetic strategies.
Therapeutic Applications and Biological Targets
Phenylethylamine derivatives are known to interact with a variety of biological targets, primarily within the central nervous system. These include G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and adrenergic receptors, as well as neurotransmitter transporters. The pharmacological effects of these derivatives are diverse, ranging from stimulant and psychoactive properties to potential therapeutic applications in neurological and psychiatric disorders.
Dopamine Transporter (DAT) Inhibitors
A significant area of research for phenylethylamine derivatives is the inhibition of the dopamine transporter (DAT), which plays a crucial role in regulating dopamine levels in the synapse. Dysregulation of dopaminergic signaling is implicated in various conditions, including ADHD, depression, and substance abuse disorders. The following table summarizes the in vitro activity of a series of phenylethylamine derivatives as dopamine reuptake inhibitors.
| Compound ID | Structure | IC50 (nM)[1][2][3] |
| 1 | Arylethylamine Derivative 1 | 1230 |
| 2 | Arylethylamine Derivative 2 | 1090 |
| 3 | Arylethylamine Derivative 3 | 3838 |
| 6 | Arylethylamine Derivative 6 | 878.5 |
| 9 | Arylethylamine Derivative 9 | 360.5 |
| 10 | Arylethylamine Derivative 10 | 947.9 |
| 19 | 2-(Alkylamino)-1-arylalkan-1-one Derivative 1 | 398.6 |
| 20 | 2-(Alkylamino)-1-arylalkan-1-one Derivative 2 | 4594 |
| 21 | 2-(Alkylamino)-1-arylalkan-1-one Derivative 3 | 413.4 |
| 22 | 2-(Alkylamino)-1-arylalkan-1-one Derivative 4 | 6011 |
| 25 | 2-(Alkylamino)-1-arylalkan-1-one Derivative 7 | 493.2 |
| 26 | 2-(Alkylamino)-1-arylalkan-1-one Derivative 8 | 421.0 |
| 27 | 2-(Alkylamino)-1-arylalkan-1-one Derivative 9 | 742.4 |
Serotonin (5-HT) Receptor Ligands
Phenylethylamine derivatives also exhibit significant affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. These receptors are involved in a wide range of physiological and behavioral processes, and their modulation is a key strategy in the treatment of depression, anxiety, and psychosis. N-benzyl substitution on the phenethylamine scaffold has been shown to significantly increase binding affinity and functional activity at these receptors.[4] The table below presents the binding affinities (Ki) and functional potencies (EC50) of N-benzyl phenethylamine derivatives at human 5-HT2A and 5-HT2C receptors.
| Compound | R | X | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2C Ki (nM) | 5-HT2C EC50 (nM) |
| 1a | H | H | 1,200 ± 200 | 1,300 ± 200 | 1,300 ± 200 | 1,500 ± 300 |
| 1b | 2'-OMe | H | 25 ± 4 | 24 ± 4 | 33 ± 5 | 37 ± 6 |
| 2a | H | 4-Br | 150 ± 20 | 160 ± 30 | 180 ± 30 | 200 ± 40 |
| 2b | 2'-OMe | 4-Br | 1.5 ± 0.2 | 1.6 ± 0.3 | 2.0 ± 0.3 | 2.2 ± 0.4 |
| 3a | H | 4-I | 120 ± 20 | 130 ± 20 | 150 ± 30 | 170 ± 30 |
| 3b | 2'-OMe | 4-I | 1.1 ± 0.2 | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.7 ± 0.3 |
Adrenergic Receptor Ligands
Signaling Pathways of Phenylethylamine Derivatives
A key molecular target for many phenylethylamine derivatives is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor. Activation of TAAR1 modulates dopaminergic and serotonergic systems. The signaling cascade initiated by TAAR1 activation is a critical area of study for understanding the pharmacological effects of these compounds.
Caption: TAAR1 signaling pathway activated by phenylethylamine.
Experimental Protocols
Synthesis of Boc-Protected Phenylethylamine Derivatives
Protocol 1: General Procedure for Boc Protection of Phenylethylamine [7]
Materials:
-
Phenylalanine
-
1,4-Dioxane
-
1(N) Sodium hydroxide (NaOH) solution
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Dichloromethane (DCM)
-
Amberlyst-15 resin
-
Methanol
Procedure:
-
Dissolve 2.5 g of phenylalanine in 22 ml of 1,4-dioxane in a 100 ml round-bottom flask and stir vigorously for 15-20 minutes.
-
Add 13 ml of 1(N) NaOH solution to the mixture and continue stirring for another 20 minutes in an ice bath.
-
Add 6 ml of Boc anhydride dropwise to the solution using a dropping funnel.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with water. Adjust the pH of the aqueous layer to 1.5 with concentrated HCl and separate the organic phase.
-
To the aqueous phase, add DCM and adjust the pH to 12 with 28% NaOH solution.
-
Separate the organic phase containing the product and extract the aqueous phase multiple times with DCM for a higher yield.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected phenylethylamine.
-
Purify the product using silica gel column chromatography with a suitable eluent system (e.g., 5% methanol in chloroform).
Protocol 2: Synthesis of N-Benzyl Phenethylamines via Reductive Amination [4]
Materials:
-
Phenethylamine hydrochloride
-
Substituted benzaldehyde
-
Ethanol (EtOH)
-
Triethylamine (Et3N)
-
Sodium borohydride (NaBH4)
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
Procedure:
-
To a suspension of the phenethylamine hydrochloride (1.0 mmol) and the corresponding aldehyde (1.1 equiv) in EtOH (10 mL), add Et3N (1.0 equiv).
-
Stir the reaction mixture until the formation of the imine is complete, as monitored by TLC or GC (typically 30 minutes to 3 hours).
-
Add NaBH4 (2.0 mmol) to the reaction mixture and stir for an additional 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between CH2Cl2 and H2O (30 mL, 1:1).
-
Isolate the organic layer and extract the aqueous layer with CH2Cl2 (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-benzyl phenethylamine.
-
The product can be further purified by precipitating it as its hydrochloride salt.
Biological Assays
Protocol 3: Dopamine Reuptake Inhibition Assay [1][2]
Materials:
-
HEK-293 cells stably expressing the human dopamine transporter (hDAT)
-
24-well cell culture plates
-
Uptake buffer (5 mM Tris base, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 1 mM ascorbic acid, and 5 mM glucose, pH 7.1)
-
Test compounds (phenylethylamine derivatives)
-
[3H]-Dopamine ([3H]-DA)
-
1% Sodium dodecyl sulfate (SDS) buffer
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Culture HEK-293 cells expressing hDAT in 24-well plates.
-
Wash the cells with uptake buffer.
-
Treat the cells with the test compounds at various concentrations at 37°C for 20 minutes.
-
Add [3H]-DA to a final concentration of 20 nM and incubate for 5 minutes.
-
Wash the cells three times with ice-cold uptake buffer.
-
Lyse the cells by adding 1% SDS buffer to each well and incubating overnight.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Determine the IC50 values for each compound by plotting the percentage of inhibition of [3H]-DA uptake against the compound concentration.
Experimental and Screening Workflow
The discovery of novel bioactive phenylethylamine derivatives often involves a multi-step workflow, from the synthesis of a compound library to the identification of "hit" compounds with desired pharmacological activity.
Caption: A typical workflow for the synthesis and screening of a phenylethylamine derivative library.
Conclusion
Boc-protected phenylethylamine derivatives are invaluable intermediates in the synthesis of a wide range of pharmacologically active compounds. The strategic use of the Boc protecting group allows for the precise and controlled chemical modification of the phenylethylamine scaffold, leading to the generation of diverse compound libraries for drug discovery. The continued exploration of these derivatives and their interactions with various biological targets holds significant promise for the development of novel therapeutics for a multitude of diseases, particularly those affecting the central nervous system. This guide provides a foundational resource for researchers to design, synthesize, and evaluate new phenylethylamine-based drug candidates.
References
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Pharmacotoxicological screening on new derivatives of beta-phenylethylamine, potential agonists of beta3-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Spectroscopic and Synthetic Profile of tert-Butyl (2-amino-1-phenylethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for tert-Butyl (2-amino-1-phenylethyl)carbamate, a key intermediate in various pharmaceutical and organic syntheses. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to its distinct proton environments. Based on analogous structures, the following chemical shifts (δ) in parts per million (ppm) are anticipated when using a standard solvent like deuterochloroform (CDCl₃):
-
Phenyl group (C₆H₅-): A multiplet in the range of 7.2-7.4 ppm.
-
CH-N: A multiplet or broad singlet around 4.8-5.2 ppm, corresponding to the proton on the carbon adjacent to the Boc-protected nitrogen.
-
CH₂-NH₂: A multiplet or two distinct signals in the range of 2.8-3.2 ppm for the methylene protons adjacent to the free amino group.
-
NH-Boc: A broad singlet typically observed between 5.0 and 5.5 ppm, which can be exchangeable with D₂O.
-
NH₂: A broad singlet for the primary amine protons, the position of which is highly dependent on concentration and solvent, but generally expected in the range of 1.5-2.5 ppm.
-
tert-Butyl ((CH₃)₃C-): A sharp singlet at approximately 1.4 ppm, integrating to nine protons.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts are as follows:
-
Phenyl group (C₆H₅-): Multiple signals in the aromatic region, typically between 125 and 140 ppm.
-
Carbonyl (C=O): A signal in the downfield region, around 155-157 ppm.
-
Quaternary carbon of tert-butyl (C(CH₃)₃): A signal around 79-81 ppm.
-
CH-N: A signal in the range of 50-55 ppm.
-
CH₂-NH₂: A signal around 45-50 ppm.
-
Methyl carbons of tert-butyl (C(CH₃)₃): A sharp signal at approximately 28 ppm.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Phenyl-H | 7.2-7.4 (m) | 125-140 |
| CH-N | 4.8-5.2 (m) | 50-55 |
| CH₂-NH₂ | 2.8-3.2 (m) | 45-50 |
| NH-Boc | 5.0-5.5 (br s) | - |
| NH₂ | 1.5-2.5 (br s) | - |
| C(CH₃)₃ | 1.4 (s) | 28 |
| C(CH₃)₃ | - | 79-81 |
| C=O | - | 155-157 |
Note: Predicted values based on analogous compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands (in cm⁻¹):
-
N-H stretch (amine and amide): A broad band in the region of 3300-3400 cm⁻¹, often showing two distinct peaks for the primary amine.
-
C-H stretch (aromatic and aliphatic): Signals in the range of 2850-3100 cm⁻¹.
-
C=O stretch (carbamate): A strong absorption band around 1680-1700 cm⁻¹.
-
N-H bend (amine and amide): A band in the region of 1500-1600 cm⁻¹.
-
C-N stretch: Absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Table 2: Predicted IR Spectroscopic Data for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H (amine, amide) | Stretch | 3300-3400 |
| C-H (aromatic, aliphatic) | Stretch | 2850-3100 |
| C=O (carbamate) | Stretch | 1680-1700 |
| N-H (amine, amide) | Bend | 1500-1600 |
| C-N | Stretch | 1000-1200 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₂₀N₂O₂), the expected molecular weight is approximately 236.31 g/mol .[1] In an electrospray ionization (ESI) mass spectrum, the protonated molecule ([M+H]⁺) would be observed at an m/z of approximately 237.16.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.31 g/mol [1] |
| [M+H]⁺ (m/z) | ~237.16 |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are provided below. These are generalized procedures based on established methods for similar compounds.
Synthesis of this compound
A common method for the synthesis of this compound involves the Boc protection of the less sterically hindered amino group of a suitable precursor like 1-phenyl-1,2-ethanediamine.
Materials:
-
1-phenyl-1,2-ethanediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-phenyl-1,2-ethanediamine in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans for a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
IR Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as ESI. Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the molecular weight from the m/z of the molecular ion peak.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
References
tert-Butyl (2-amino-1-phenylethyl)carbamate CAS number lookup
CAS Number: 137102-30-8
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of tert-Butyl (2-amino-1-phenylethyl)carbamate, a key building block in synthetic organic chemistry and drug discovery. The document outlines its chemical properties, synthesis protocols, and its significant role as a precursor in the development of therapeutic agents, particularly focusing on its application in the synthesis of β-secretase (BACE1) inhibitors for Alzheimer's disease.
Chemical and Physical Properties
This compound, also known as N-Boc-1-phenyl-1,2-ethanediamine, is a chiral amine derivative protected with a tert-butoxycarbonyl (Boc) group. This protecting group strategy is pivotal in multi-step syntheses, allowing for selective reactions at other functional sites of the molecule.
| Property | Value | Source |
| CAS Number | 137102-30-8 | PubChem |
| Molecular Formula | C₁₃H₂₀N₂O₂ | PubChem |
| Molecular Weight | 236.31 g/mol | PubChem |
| Appearance | Varies (often a solid) | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | General Knowledge |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is well-documented in organic chemistry literature. The Boc protection of one of the amino groups of 1-phenyl-1,2-ethanediamine is a common strategy. Below are representative experimental protocols for the synthesis of related carbamates, which can be adapted for the title compound.
General Protocol for Boc Protection of Diamines
This method describes the selective mono-Boc protection of a diamine, a common procedure for synthesizing compounds like this compound.
Materials:
-
1-phenyl-1,2-ethanediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
-
Dissolve 1-phenyl-1,2-ethanediamine in a suitable organic solvent like DCM or THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base, such as triethylamine, to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture. The molar ratio of diamine to Boc₂O is typically controlled to favor mono-protection.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired mono-Boc-protected product.
Application in Drug Discovery: BACE1 Inhibitors
A significant application of this compound is its use as a key intermediate in the synthesis of potent inhibitors of β-secretase (BACE1). BACE1 is a primary drug target for the treatment of Alzheimer's disease, as it is one of the enzymes responsible for the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides that aggregate into plaques in the brain.
The Amyloid Precursor Protein (APP) Processing Pathway and BACE1 Inhibition
The following diagram illustrates the central role of BACE1 in the amyloidogenic pathway and how its inhibition can prevent the formation of pathogenic Aβ peptides.
A Technical Guide to the Stability of Boc-Protected Diamines
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the stability of tert-butyloxycarbonyl (Boc)-protected diamines, essential intermediates in pharmaceutical and chemical synthesis. A thorough understanding of their stability profile under various conditions is critical for the design of robust synthetic routes and for ensuring the integrity of the final products. This document details the stability of the Boc group in acidic, basic, thermal, and reductive environments, provides detailed experimental protocols, and presents quantitative data where available.
Intrinsic Stability of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic chemistry.[1][2] Its popularity is due to its general robustness across a wide range of synthetic conditions, combined with its facile and clean removal under mild acidic conditions.[3][4] This profile allows for its use in orthogonal protection strategies, where multiple protecting groups are selectively removed without affecting others.[5][6]
The stability of the Boc group is intrinsically linked to the stability of the tert-butyl cation, which is readily formed under acidic conditions, facilitating the cleavage of the carbamate linkage.[7] Conversely, its steric bulk and the electron-donating nature of the nitrogen lone pair make the carbamate carbonyl less susceptible to nucleophilic and basic attack compared to esters.[8]
Stability Under Various Chemical Conditions
The stability of Boc-protected diamines is highly dependent on the chemical environment. They are generally stable under basic, nucleophilic, and most reductive conditions but are labile to acid and high temperatures.[3][9]
The Boc group is characteristically labile to acidic conditions.[3] This sensitivity is the most common method for its removal. Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] The reaction proceeds via protonation of the carbamate oxygen, followed by fragmentation to the stable tert-butyl cation, carbon dioxide, and the free amine.[1][7] Lewis acids such as zinc bromide (ZnBr₂) and aluminum chloride (AlCl₃) can also be used for cleavage, often under milder conditions suitable for sensitive substrates.[6][9][10]
Boc-protected diamines are generally stable to a wide range of basic and nucleophilic conditions, including aqueous base hydrolysis.[3][6] This stability allows for transformations on other parts of the molecule, such as ester saponification, without cleavage of the Boc group. This makes the Boc group orthogonal to base-labile protecting groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4][6]
The Boc group is thermally unstable at elevated temperatures.[3] Prolonged exposure to temperatures above 85-90°C can lead to thermal deprotection, yielding the free diamine, isobutylene, and carbon dioxide.[3][11] This property can be exploited for catalyst-free deprotection, although the high temperatures required may not be suitable for all substrates.[11] Studies have shown that thermal deprotection can be achieved in various solvents, with polar solvents like methanol or trifluoroethanol facilitating the reaction at lower temperatures compared to non-polar solvents like toluene.[12][13]
The Boc group is completely stable under conditions of catalytic hydrogenation (e.g., H₂ over Pd/C).[14][15] This stability is a key feature that allows for its use in orthogonal protection schemes with groups that are cleaved by hydrogenolysis, such as the carboxybenzyl (Cbz) and benzyl (Bn) groups.[4][15][16] This allows for the selective deprotection of Cbz- or Bn-protected amines or alcohols in the presence of a Boc-protected diamine.
Quantitative Stability Data
The following tables summarize the stability of Boc-protected amines under various conditions and provide quantitative data for common deprotection protocols.
Table 1: Summary of Stability of Boc-Protected Diamines
| Condition Category | Reagent/Condition | Stability Outcome | Notes |
|---|---|---|---|
| Acidic (Brønsted) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Labile | Standard conditions for rapid and efficient cleavage.[9] |
| Acidic (Lewis) | ZnBr₂, AlCl₃, TMSI | Labile | Milder options, can be useful for substrates with other acid-sensitive groups.[2][6] |
| Basic | Sodium hydroxide (NaOH), Piperidine | Stable | Robust under most basic conditions, enabling orthogonality with Fmoc group.[3][9] |
| Nucleophilic | Hydrazine | Stable | Allows for orthogonal deprotection of groups like Dde and ivDde. |
| Reductive | H₂, Pd/C | Stable | Allows for orthogonal deprotection of groups like Cbz and Benzyl esters.[4][15] |
| Thermal | Heat (> 85-90°C) | Labile | Cleavage occurs via elimination; can be performed without catalyst.[3][11] |
| Moisture | Water | Generally Stable | Slow hydrolysis can occur over long-term storage or under non-neutral pH.[3] |
Table 2: Typical Conditions for Acidic Deprotection of Boc-Diamines
| Method | Reagent(s) | Solvent | Temperature | Time | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| TFA Deprotection | 20-50% TFA | Dichloromethane (DCM) | 0°C to RT | 30 min - 4 h | >90% | [17] |
| HCl Deprotection | 4M HCl | 1,4-Dioxane | Room Temperature | 1 - 16 h | >90% | [17] |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Overnight | Substrate Dependent |[2][10] |
Table 3: Thermal Deprotection of Selected N-Boc Amines in Methanol | Substrate | Temperature (°C) | Residence Time (min) | Conversion/Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | N-Boc Aniline | 240 | 30 | 88 |[13] | | Bis-Boc Tryptamine | 230 | 45 | 73-90 |[12] | | N-Boc Imidazole | 120 | 25 | 100 |[12] | | N-Boc Phenethylamine | 240 | 30 | <50 |[13] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the protection and deprotection of diamines.
This protocol utilizes an in-situ generated HCl salt to differentiate the two amine groups of a symmetrical diamine, allowing for mono-protection.[18][19]
-
Dissolve the diamine (1.0 eq) in anhydrous methanol at 0°C under constant stirring.
-
Slowly add trimethylsilyl chloride (Me₃SiCl) (1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt may form.
-
Allow the mixture to warm to room temperature.
-
Add water (approx. 1 mL per gram of diamine) followed by di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) dissolved in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Dilute the mixture with water and wash with a non-polar solvent like diethyl ether to remove any di-Boc-protected byproduct.
-
Adjust the aqueous layer to a pH >12 with 2N NaOH.
-
Extract the mono-Boc-protected diamine product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[18]
This is a standard, highly efficient method for Boc removal.[4][17]
-
Dissolve the Boc-protected diamine (1.0 eq) in anhydrous DCM (5-10 mL per mmol of substrate).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[4]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 4 hours).[17]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For isolation of the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until the gas evolution ceases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]
This method is another common procedure, often resulting in the precipitation of the diamine dihydrochloride salt.[1][17]
-
Place the Boc-protected diamine (1.0 eq) in a round-bottom flask. A minimal amount of a suitable solvent like methanol can be added if the starting material is a solid.
-
Add a 4M solution of HCl in 1,4-dioxane (2-10 equivalents).[17]
-
Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS (reaction times can vary from 1 to 16 hours).[17]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]
-
If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Visualized Workflows and Mechanisms
Diagrams generated using DOT language help illustrate key processes and relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 19. redalyc.org [redalyc.org]
Commercial Availability and Technical Guide for Enantiopure (2-amino-1-phenylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of enantiopure (2-amino-1-phenylethyl)carbamate, with a primary focus on its commonly available tert-butyl carbamate (Boc) protected form. It includes a summary of suppliers, typical product specifications, and detailed experimental protocols for its synthesis and the determination of its enantiomeric purity.
Commercial Availability
Enantiopure (2-amino-1-phenylethyl)carbamate is most frequently available commercially as its N-Boc protected derivative, namely (R)-tert-butyl (2-amino-1-phenylethyl)carbamate and (S)-tert-butyl (2-amino-1-phenylethyl)carbamate. The unprotected carbamate is less common. A number of chemical suppliers offer these compounds, typically synthesized as key chiral building blocks for pharmaceutical and agrochemical research.
Table 1: Commercial Suppliers of Enantiopure tert-butyl (2-amino-1-phenylethyl)carbamate
| Supplier | Product Name | Enantiomer | CAS Number | Stated Purity |
| Sigma-Aldrich | tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate | S | 137102-30-8 | Not specified |
| Sigma-Aldrich | tert-butyl N-[(1R)-1-amino-2-phenylethyl]carbamate | R | Not specified | Not specified |
| ChemScene | tert-Butyl n-(2-amino-1-phenylethyl)carbamate | Racemic | 142910-85-8 | ≥95%[1] |
| PubChem | tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate | S | 137102-30-8 | Multiple suppliers listed[2] |
| PubChem | tert-butyl N-[(1R)-1-amino-2-phenylethyl]carbamate | R | Not specified | Multiple suppliers listed |
Note: While many suppliers list these products, specific data on enantiomeric excess (e.e.) is often not provided in online catalogs. It is crucial for researchers to request a Certificate of Analysis (CoA) for lot-specific purity and enantiopurity data or to perform in-house analysis to verify the enantiomeric excess.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.31 g/mol [2] |
| Appearance | Typically a solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Experimental Protocols
Synthesis of Enantiopure (S)-tert-butyl (2-amino-1-phenylethyl)carbamate
The synthesis of enantiopure (S)-tert-butyl (2-amino-1-phenylethyl)carbamate can be achieved through a two-step process: the asymmetric synthesis of the chiral precursor, (S)-2-amino-1-phenylethanol, followed by the selective protection of the benzylic amine with a tert-butoxycarbonyl (Boc) group.
Step 1: Asymmetric Synthesis of (S)-2-amino-1-phenylethanol
A reliable method for the synthesis of the chiral amino alcohol precursor is the asymmetric reduction of an α-amino ketone.
-
Materials:
-
2-aminoacetophenone hydrochloride
-
Chiral catalyst (e.g., a chiral oxazaborolidine catalyst like (R)-CBS-oxazaborolidine)
-
Reducing agent (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 2-aminoacetophenone hydrochloride in anhydrous THF, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
In a separate flask, dissolve the chiral oxazaborolidine catalyst (e.g., 5-10 mol%) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the catalyst solution to 0°C and slowly add the borane-dimethyl sulfide complex.
-
To this mixture, add the solution of 2-aminoacetophenone slowly over 1-2 hours, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for several hours until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of methanol at 0°C.
-
Acidify the mixture with aqueous HCl and stir for 30 minutes.
-
Basify the aqueous layer with aqueous NaOH until pH > 12.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-2-amino-1-phenylethanol. The enantiomeric excess should be determined at this stage.
-
Step 2: N-Boc Protection
This procedure selectively protects the less sterically hindered primary amino group.
-
Materials:
-
(S)-2-amino-1-phenylethanol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the (S)-2-amino-1-phenylethanol in dichloromethane.
-
Add a slight excess of triethylamine.
-
Cool the solution to 0°C and add di-tert-butyl dicarbonate (1.0-1.1 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (S)-tert-butyl (2-amino-1-phenylethyl)carbamate.
-
Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric purity of the final product can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based column is often effective for the separation of N-protected amino compounds. Examples include columns with cellulose or amylose derivatives, such as a CHIRALPAK® series column (e.g., CHIRALPAK® IA, IB, or IC).
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier such as isopropanol or ethanol. A small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape and resolution. A starting point for method development could be a mobile phase of Hexane:Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the phenyl group absorbs, typically around 210-220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic this compound in the mobile phase (e.g., 1 mg/mL) to establish the retention times of both enantiomers and to calculate the resolution.
-
Prepare a solution of the synthesized sample at the same concentration in the mobile phase.
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers in the chromatogram of the synthesized sample.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Caption: Synthetic workflow for enantiopure (S)-tert-butyl (2-amino-1-phenylethyl)carbamate.
References
The Pivotal Role of tert-Butyl (2-amino-1-phenylethyl)carbamate in Modern Drug Discovery: A Technical Guide
Introduction: In the landscape of medicinal chemistry, the quest for novel therapeutics with high efficacy and specificity is relentless. Chiral building blocks are fundamental to this endeavor, providing the stereochemically defined scaffolds necessary for precise interaction with biological targets. Among these, tert-Butyl (S)-(2-amino-1-phenylethyl)carbamate , a Boc-protected chiral 1,2-phenylethylenediamine, has emerged as a cornerstone synthon. Its unique structural motif is integral to the architecture of a range of potent therapeutic agents, particularly in the development of protease inhibitors. This technical guide provides an in-depth analysis of the synthesis, applications, and strategic importance of this versatile building block for researchers and drug development professionals.
Chemical Properties and Synthesis
tert-Butyl (S)-(2-amino-1-phenylethyl)carbamate, often referred to as Boc-(S)-1-phenyl-1,2-ethanediamine, possesses a chiral center and two differentially protected amino groups. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group, allowing for selective functionalization of the free primary amine. This differential protection is crucial for the stepwise construction of complex molecules.
Experimental Protocol: Enantioselective Synthesis
The enantioselective synthesis of tert-Butyl (S)-(2-amino-1-phenylethyl)carbamate is critical to ensure the stereochemical purity of the final drug substance. While various methods exist, a common approach involves the asymmetric reduction of an N-Boc-α-aminoketone precursor.
Protocol for Synthesis of tert-Butyl (S)-(2-amino-1-phenylethyl)carbamate
-
Step 1: Boc Protection of α-Aminoacetophenone. To a solution of α-aminoacetophenone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, is added triethylamine (2.2 equivalents) at 0°C. Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) is then added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with aqueous solutions of HCl, NaHCO₃, and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl (2-oxo-2-phenylethyl)carbamate.
-
Step 2: Asymmetric Reduction. The resulting ketone (1 equivalent) is dissolved in a solvent like methanol or ethanol and cooled to 0°C. A chiral reducing agent system, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst), is added. Sodium borohydride (NaBH₄, 1.5 equivalents) is then added portion-wise, and the reaction is stirred at low temperature.
-
Step 3: Azide Formation and Reduction. The resulting alcohol is converted to an azide via a Mitsunobu reaction or by mesylation followed by substitution with sodium azide. The azide is then reduced to the primary amine using a reducing agent like triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography on silica gel.
Expected Yield and Purity: Reported yields for similar multi-step syntheses of chiral diamines can range from 60-80% overall, with enantiomeric excess (e.e.) often exceeding 98%.
Core Applications in Drug Discovery
The 1-phenyl-1,2-ethanediamine scaffold is a privileged structure in medicinal chemistry, particularly for its role in mimicking the transition state of peptide cleavage by proteases.
HIV Protease Inhibitors
HIV-1 protease is a critical enzyme for viral replication, and its inhibition is a cornerstone of antiretroviral therapy. The structure of tert-Butyl (S)-(2-amino-1-phenylethyl)carbamate is a key component in the synthesis of potent HIV protease inhibitors, including analogs of drugs like Amprenavir. The free amine of the building block is typically acylated, while the Boc-protected amine is deprotected and subsequently functionalized to complete the inhibitor structure.
BACE1 Inhibitors for Alzheimer's Disease
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary target in Alzheimer's disease research, as it initiates the production of amyloid-β peptides. The chiral diamine core of tert-Butyl (2-amino-1-phenylethyl)carbamate is utilized to create inhibitors that fit into the active site of BACE1, blocking its enzymatic activity.
The general workflow for utilizing this building block in the synthesis of such inhibitors is depicted below.
Experimental Protocol: Amide Coupling Reaction
A crucial step in utilizing tert-Butyl (S)-(2-amino-1-phenylethyl)carbamate is the coupling of its free primary amine with a carboxylic acid to form an amide bond.
Protocol for Amide Coupling
-
Materials: tert-Butyl (S)-(2-amino-1-phenylethyl)carbamate (1 equivalent), carboxylic acid (1.1 equivalents), a peptide coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 equivalents) and HOBt (1-hydroxybenzotriazole, 1.2 equivalents), a non-nucleophilic base like diisopropylethylamine (DIPEA, 3 equivalents), and an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Procedure:
-
Dissolve the carboxylic acid, EDC, and HOBt in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the tert-Butyl (S)-(2-amino-1-phenylethyl)carbamate and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data Summary
The utility of this compound is underscored by the high potency of the resulting drug candidates. The following tables summarize representative quantitative data for synthetic yields and the biological activity of compounds derived from this or closely related chiral diamine scaffolds.
Table 1: Representative Synthetic Yields
| Step | Reaction | Reagents | Typical Yield | Reference |
| 1 | Mono-Boc Protection of Diamine | (Boc)₂O, HCl, MeOH/H₂O | 65-95% | |
| 2 | Amide Coupling | Carboxylic Acid, EDC, HOBt, DIPEA | 70-90% | |
| 3 | Amide Coupling | Carboxylic Acid, BTFFH, DIPEA | 73-81% |
Table 2: Biological Activity of Derived HIV-1 Protease Inhibitors
| Compound ID | P2' Moiety | Kᵢ (nM) vs. Wild-Type HIV-1 Protease | EC₅₀ (nM) vs. Wild-Type HIV-1 | Reference |
| Analog of 14j | 6-benzothiazole sulfonamide | <0.1 | 15.5 - 35.6 | |
| Amprenavir | 4-aminobenzenesulfonamide | 0.6 | - | |
| Nelfinavir Analog | - | 2 | - | |
| Indinavir Analog | - | 0.36 | - |
Table 3: Biological Activity of Derived BACE1 Inhibitors
| Compound Class | Target | IC₅₀ (nM) | Reference |
| Amino-oxazine | BACE1 | 12 | |
| Acyl guanidine | BACE1 | 0.32 | |
| Six-membered ring sultam | BACE1 | 4 | |
| Aminoquinoline (68K) | BACE1 | 1.0 |
Signaling Pathway Context: BACE1 and APP Processing
In the context of Alzheimer's disease, BACE1 inhibitors developed from this compound are designed to interfere with the amyloidogenic processing of the Amyloid Precursor Protein (APP). Understanding this pathway is crucial for rational drug design.
Methodological & Application
Application Note: Protocol for the Chemoselective N-Boc Protection of 2-Amino-1-phenylethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and natural products. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile cleavage under mild acidic conditions. This application note provides a detailed protocol for the chemoselective N-Boc protection of 2-amino-1-phenylethanol using di-tert-butyl dicarbonate (Boc₂O). The inherent higher nucleophilicity of the amine compared to the hydroxyl group allows for selective protection without the need to protect the alcohol. This procedure is broadly applicable for the synthesis of chiral building blocks used in drug development.
Reaction Scheme
The reaction proceeds via the nucleophilic attack of the primary amine of 2-amino-1-phenylethanol on one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarboxylate anion, which subsequently decomposes into the volatile byproducts isobutylene and carbon dioxide, driving the reaction to completion.
Experimental Protocol
Materials:
-
2-amino-1-phenylethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃) (optional, as base)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-amino-1-phenylethanol (1.0 eq). Dissolve the starting material in a suitable solvent such as tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq). While the reaction can proceed without a base, the addition of a mild base like triethylamine (1.2 eq) or sodium bicarbonate can be used to neutralize the acidic byproduct.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight (typically 12-16 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the solvent.
-
Redissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure N-Boc protected 2-amino-1-phenylethanol.
Data Presentation
The following table summarizes the key quantitative data for the Boc protection of 2-amino-1-phenylethanol.
| Parameter | Value | Notes |
| Reagents | ||
| 2-amino-1-phenylethanol | 1.0 eq | Starting material. |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.0 - 1.2 eq | The protecting group reagent. A slight excess ensures complete reaction. |
| Base (optional) | 1.2 eq | Triethylamine or sodium bicarbonate can be used. |
| Reaction Conditions | ||
| Solvent | Tetrahydrofuran (THF) | Other solvents like Dichloromethane (DCM) or Methanol (MeOH) can also be used. |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature and then allowed to warm. |
| Reaction Time | 12 - 16 hours | Monitor by TLC for completion. |
| Work-up & Purification | ||
| Extraction Solvent | Ethyl Acetate | |
| Purification Method | Flash Column Chromatography | Eluent: Hexanes/Ethyl Acetate gradient. |
| Expected Yield | >90% | High yields are typically achieved under these conditions. |
Visualizations
Diagram of the Experimental Workflow
Caption: Workflow for the Boc protection of 2-amino-1-phenylethanol.
Signaling Pathway of the Boc Protection Reaction
Caption: Mechanism of the N-Boc protection reaction.
Application Notes and Protocols: Asymmetric Aldol Reaction in the Synthesis of Chiral Building Blocks
Audience: Researchers, scientists, and drug development professionals.
Introduction
The asymmetric aldol reaction is a powerful tool in organic synthesis for the stereoselective formation of carbon-carbon bonds, leading to the creation of chiral β-hydroxy carbonyl compounds. These products are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. This document provides detailed application notes and protocols for a highly stereoselective asymmetric aldol reaction, which serves as a key step in the synthesis of enantiomerically pure building blocks, such as tert-butyl (2-amino-1-phenylethyl)carbamate derivatives.
The protocols described herein utilize a chiral auxiliary to control the stereochemical outcome of the reaction between an enolate and an aldehyde. Both syn- and anti-aldol products can be obtained with high diastereoselectivity by selecting the appropriate reagents and reaction conditions.
Logical Workflow for Synthesis
The following diagram illustrates the general workflow from a chiral auxiliary-mediated aldol reaction to the formation of a final Boc-protected amino alcohol, a key structural motif in many pharmaceutical agents.
Caption: General workflow from asymmetric aldol reaction to the final product.
Data Presentation
The following tables summarize the results of asymmetric syn- and anti-aldol reactions with different aldehydes, showcasing the high diastereoselectivity and yields achievable.
Table 1: Asymmetric syn-Aldol Reaction
| Aldehyde | Lewis Acid | Base | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (Benzyloxy)acetaldehyde | TiCl₄ | DIPEA | 60 | >99:1 |
| trans-Cinnamaldehyde | Bu₂BOTf | DIPEA | ~100 | >99:1 |
Table 2: Asymmetric anti-Aldol Reaction
| Aldehyde | Lewis Acid | Base | Yield (%) | Diastereomeric Ratio (anti:syn) |
| trans-Cinnamaldehyde | TiCl₄ | DIPEA | 78 | >99:1 |
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis, based on established literature procedures.
Protocol 1: Asymmetric syn-Aldol Reaction with (Benzyloxy)acetaldehyde
This protocol describes the formation of a syn-aldol product using a titanium enolate.
Diagram of the syn-Aldol Reaction Workflow
Caption: Workflow for the titanium-mediated syn-aldol reaction.
Procedure:
-
To a solution of the chiral ester (1.0 equiv) in dry CH₂Cl₂ (0.2 M) at 0 °C, add 1 M TiCl₄ in CH₂Cl₂ (1.1 equiv) dropwise.
-
Add diisopropylethylamine (DIPEA) (1.2 equiv) dropwise to the mixture.
-
Stir the resulting solution at room temperature for 2 hours to form the titanium enolate.
-
In a separate flask, pre-complex (benzyloxy)acetaldehyde (1.5 equiv) with 1 M TiCl₄ in CH₂Cl₂ (1.5 equiv) at -78 °C for 30 minutes.
-
Cool the enolate solution to -78 °C and add the pre-complexed aldehyde solution dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the syn-aldol adduct.
Protocol 2: Asymmetric anti-Aldol Reaction with trans-Cinnamaldehyde
This protocol details the formation of an anti-aldol product, also utilizing a titanium enolate.
Procedure:
-
Generate the titanium enolate from the chiral ester (1.0 equiv) using 1 M TiCl₄ in CH₂Cl₂ (1.1 equiv) and DIPEA (1.2 equiv) as described in Protocol 1.
-
In a separate flask, pre-complex trans-cinnamaldehyde (1.5 equiv) with 1 M TiCl₄ in CH₂Cl₂ (1.3 equiv) at -78 °C for 30 minutes.
-
Cool the enolate solution to -78 °C and add the pre-complexed aldehyde solution.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Work-up and purify the product as described in Protocol 1 to obtain the anti-aldol adduct.
Protocol 3: Conversion of Aldol Product to a Boc-Protected Amine
This multi-step protocol outlines the transformation of the aldol adduct into a valuable tert-butyl carbamate derivative.
Procedure:
-
Saponification: To a solution of the aldol product (1.0 equiv) in a mixture of THF and water, add lithium hydroperoxide at 0 °C. Stir the mixture at room temperature for 10-12 hours. Acidify the reaction mixture and extract the carboxylic acid.
-
Curtius Rearrangement: Dissolve the carboxylic acid (1.0 equiv) in dry benzene. Add triethylamine (1.5 equiv) and diphenylphosphoryl azide (1.2 equiv). Heat the mixture at 90 °C for 12 hours to afford the corresponding oxazolidinone derivative.
-
Hydrolysis: Treat the oxazolidinone with aqueous KOH to hydrolyze the cyclic carbamate and yield the amino alcohol.
-
Boc Protection: To a solution of the amino alcohol in a 1:1 mixture of CH₂Cl₂ and water, add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv). Stir at room temperature for 4 hours. Extract the product, dry the organic layer, and purify to obtain the final this compound derivative.
Conclusion
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the efficient and highly stereoselective construction of chiral molecules. The protocols provided herein demonstrate a reliable method for obtaining both syn- and anti-aldol products in high yield and diastereoselectivity. Subsequent transformations allow for the conversion of these adducts into versatile building blocks, such as Boc-protected amino alcohols, which are of significant interest to the pharmaceutical industry. These application notes serve as a practical guide for researchers engaged in the synthesis of complex chiral molecules.
Application Notes and Protocols for Diastereoselective Michael Addition with a Boc-Phenylethylamine Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-Boc-protected phenylethylamine as a chiral auxiliary in diastereoselective Michael additions. This methodology is a cornerstone in asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of chiral molecules for pharmaceutical and other applications.
Introduction
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] When applied to prochiral α,β-unsaturated systems, the use of a chiral auxiliary, such as (S)- or (R)-1-phenylethylamine, can effectively control the stereochemical outcome of the reaction. The tert-butyloxycarbonyl (Boc) protecting group on the amine of the chiral auxiliary enhances its stability and can influence the conformational bias, thereby improving diastereoselectivity.
The underlying principle involves the formation of a chiral enolate intermediate where the bulky Boc-phenylethylamine auxiliary sterically shields one face of the molecule. This directs the incoming nucleophile to the opposite, less hindered face, resulting in the preferential formation of one diastereomer. Subsequent cleavage of the chiral auxiliary reveals the desired enantiomerically enriched product.
Reaction Mechanism and Stereochemical Control
The diastereoselectivity of the Michael addition is dictated by the conformational arrangement of the chiral auxiliary in the transition state. The bulky phenyl and Boc groups of the auxiliary create a chiral pocket around the α,β-unsaturated system. In the case of an N-enoyl derivative, the chiral auxiliary forces the enone to adopt a specific conformation, exposing one of its prochiral faces to nucleophilic attack.
For example, in the aza-Michael addition of (R)- or (S)-α-phenethylamine to (E)-nitroalkenes, excellent diastereoselectivities of up to >98:2 dr have been achieved. This high level of stereocontrol is attributed to the steric hindrance provided by the chiral amine, which directs the approach of the nitroalkene.
Quantitative Data Summary
The following table summarizes the diastereoselectivity and yields for the aza-Michael addition of (R)- or (S)-α-phenethylamine to various (E)-nitroalkenes. This data demonstrates the high efficiency and stereocontrol achievable with this chiral auxiliary.
| Entry | Nitroalkene (R') | Chiral Amine | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | C₆H₅ | (R)-phenylethylamine | 75 | >98:2 |
| 2 | 4-Cl-C₆H₄ | (R)-phenylethylamine | 78 | >98:2 |
| 3 | 4-MeO-C₆H₄ | (R)-phenylethylamine | 72 | >98:2 |
| 4 | 2-thienyl | (R)-phenylethylamine | 68 | 95:5 |
| 5 | CH₃ | (R)-phenylethylamine | 65 | 90:10 |
| 6 | C₆H₅ | (S)-phenylethylamine | 76 | >98:2 |
Experimental Protocols
General Procedure for the Aza-Michael Addition of (R)-α-Phenylethylamine to (E)-Nitroalkenes
This protocol is adapted from the efficient aza-Michael addition of chiral phenethylamine to nitroalkenes.
Materials:
-
(R)-α-Phenylethylamine
-
(E)-Nitroalkene
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the (E)-nitroalkene (1.0 mmol) in the chosen anhydrous solvent (5 mL) under an inert atmosphere, add (R)-α-phenylethylamine (1.2 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Cleavage of the Chiral Auxiliary
The phenylethylamine auxiliary can be removed under various conditions, most commonly through acidic hydrolysis or hydrogenolysis.
Acidic Hydrolysis:
-
Dissolve the Michael adduct in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a strong acid (e.g., 6 M HCl) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, neutralize the reaction mixture and extract the product. The protonated chiral auxiliary remains in the aqueous layer and can be recovered.[3]
Hydrogenolysis:
-
Dissolve the Michael adduct in a suitable solvent (e.g., methanol, ethanol).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker).
-
Monitor the reaction by TLC.
-
Upon completion, filter off the catalyst and concentrate the filtrate to obtain the product.
Applications in Drug Development
The enantiomerically enriched products obtained from this methodology are valuable building blocks for the synthesis of various biologically active molecules and pharmaceutical intermediates. The ability to control the stereochemistry at a newly formed stereocenter is crucial, as the biological activity of a drug is often associated with a single enantiomer. This method provides a reliable route to access these chiral synthons.
Conclusion
The use of Boc-phenylethylamine as a chiral auxiliary in diastereoselective Michael additions offers a robust and highly stereoselective method for the formation of carbon-carbon bonds. The straightforward experimental protocols, high diastereoselectivities, and the ability to recover the chiral auxiliary make this a valuable tool for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for the Cleavage of tert-Butyl (2-amino-1-phenylethyl)carbamate Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. The removal of the Boc auxiliary from tert-butyl (2-amino-1-phenylethyl)carbamate is a critical step in the synthesis of chiral 1,2-diamino-1-phenylethane, a valuable building block in the development of pharmaceuticals and chiral ligands. This document provides detailed application notes and protocols for the acidic cleavage of this specific substrate, offering a comparative overview of common methods to guide researchers in selecting the optimal conditions for their synthetic needs.
Signaling Pathway of Acid-Catalyzed Cleavage
The cleavage of the tert-butyl carbamate protecting group proceeds via an acid-catalyzed pathway. The mechanism involves the protonation of the carbamate carbonyl oxygen by an acid, which facilitates the removal of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily undergoes decarboxylation to yield the free diamine.
Caption: Acid-catalyzed cleavage of the Boc protecting group.
Comparative Data of Cleavage Methods
The following table summarizes various acidic conditions for the deprotection of this compound, providing a comparison of reagents, solvents, reaction times, and reported yields.
| Reagent | Solvent | Concentration | Time | Temperature | Yield | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0.5 - 4 h | Room Temp. | High | [1] |
| Hydrochloric Acid (HCl) | Dioxane | 4 M | 1 - 4 h | Room Temp. | >95% | General Protocol |
| Hydrochloric Acid (HCl) | Methanol | 1.25 M | 12 h | Room Temp. | High | General Protocol |
| Phosphoric Acid (aq) | Tetrahydrofuran (THF) | 85% | 1 - 24 h | Room Temp. | High | General Protocol |
Experimental Protocols
Protocol 1: Cleavage using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used and generally effective method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and add it dropwise to a stirred solution of cold diethyl ether to precipitate the amine salt.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the trifluoroacetate salt of 1,2-diamino-1-phenylethane.
-
For the free amine, carefully neutralize the aqueous solution of the salt with saturated sodium bicarbonate solution and extract with an organic solvent. Dry the organic layer over anhydrous sulfate and concentrate to yield the free diamine.
Protocol 2: Cleavage using Hydrochloric Acid (HCl) in Dioxane
This method provides the hydrochloride salt of the diamine directly, which is often a stable and easily handled form.
Materials:
-
This compound
-
4 M HCl in Dioxane
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of dioxane or an appropriate solvent.
-
Add a solution of 4 M HCl in dioxane (5-10 eq) to the reaction mixture.
-
Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield 1,2-diamino-1-phenylethane dihydrochloride.
Experimental Workflow
The following diagram illustrates the general workflow for the cleavage of the this compound auxiliary.
Caption: General workflow for Boc deprotection.
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, the concentration of the acid, or gently warming the reaction mixture.
-
Side Reactions: The tert-butyl cation generated during the reaction can potentially alkylate sensitive functional groups. While the target molecule is relatively simple, for more complex substrates, the use of scavengers like triethylsilane or anisole may be necessary.
-
Safety: Strong acids such as TFA and HCl are corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Reactions should not be performed in a closed system as carbon dioxide is evolved.[1]
References
Application Notes and Protocols: Incorporation of tert-Butyl (2-amino-1-phenylethyl)carbamate in the Solid-Phase Synthesis of a Somatostatin Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of the chiral building block, tert-Butyl (2-amino-1-phenylethyl)carbamate, in solid-phase peptide synthesis (SPPS). Specifically, it outlines a hypothetical approach for the synthesis of a peptidomimetic analog of Somatostatin-14, a clinically significant peptide hormone. The incorporation of this non-natural diamino acid derivative is proposed to introduce conformational constraints and modify the pharmacokinetic profile of the resulting peptide. These modifications are sought after in drug development to enhance stability, receptor selectivity, and therapeutic efficacy. This protocol is based on established Boc/Bzl solid-phase peptide synthesis strategies.
Introduction
Somatostatin-14 is a cyclic peptide hormone that regulates the endocrine system through its interaction with a family of five G-protein coupled receptors (SSTR1-5). Its therapeutic potential is limited by a short biological half-life. Consequently, the development of stable and receptor-selective analogs is a key objective in medicinal chemistry. The introduction of unnatural amino acids and peptidomimetic scaffolds is a common strategy to achieve these goals.
The building block, this compound, offers a unique scaffold to replace a dipeptide segment within the pharmacophore of somatostatin. The phenyl group can mimic the side chain of Phenylalanine, a critical residue for SSTR binding, while the ethylenediamine backbone introduces a degree of conformational rigidity and alters the peptide bond character, potentially increasing resistance to enzymatic degradation. This application note details the proposed solid-phase synthesis of a somatostatin analog where the Phe6-Phe7 dipeptide is replaced by the N-acylated (2-amino-1-phenylethyl)carbamate moiety.
Data Presentation
The successful incorporation of a sterically demanding, non-natural building block like this compound requires optimized coupling conditions. Below is a summary of expected quantitative data based on typical Boc-SPPS of complex peptides.
| Parameter | Expected Value | Notes |
| Resin Loading | 0.4 - 0.7 mmol/g | Dependent on the initial resin specifications. |
| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by qualitative ninhydrin test. |
| Coupling Efficiency (this compound) | 95 - 98% | May require double coupling or stronger coupling reagents due to steric hindrance. |
| Crude Peptide Purity (by RP-HPLC) | 65 - 80% | Typical for complex synthetic peptides prior to purification. |
| Final Yield (after purification) | 15 - 30% | Highly dependent on the sequence and purification efficiency. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Somatostatin Analog using Boc-Chemistry
This protocol outlines the manual solid-phase synthesis of a hypothetical somatostatin analog with the sequence: Ala-Gly-Cys(Bzl)-Lys(2-Cl-Z)-Asn(Trt)-[Acyl-(N-Boc-phenylethylenediamine)]-Trp(For)-Lys(2-Cl-Z)-Thr(Bzl)-Phe-Thr(Bzl)-Ser(Bzl)-Cys(Bzl)-Resin
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-protected amino acids with appropriate side-chain protection (Bzl, 2-Cl-Z, Trt, For)
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
Procedure:
-
Resin Preparation and First Amino Acid Coupling: a. Swell 1g of Merrifield resin in DCM for 1 hour in a peptide synthesis vessel. b. Wash the resin with DMF (3x), DCM (3x), and neutralize with 5% DIPEA in DCM (2x). c. Couple the first amino acid, Boc-Cys(Bzl)-OH (3 eq.), using DCC (3 eq.) and HOBt (3 eq.) in a mixture of DCM/DMF. Agitate for 2-4 hours. d. Monitor the coupling with a ninhydrin test. e. After complete coupling, wash the resin with DMF (3x) and DCM (3x).
-
Peptide Chain Elongation (Iterative Cycle): a. Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. b. Wash with DCM (3x), isopropanol (2x), and DCM (3x). c. Neutralization: Treat the resin with 5% DIPEA in DCM (2x 2 minutes). d. Wash with DCM (5x). e. Coupling: Dissolve the next Boc-protected amino acid (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) and add the solution to the resin. Agitate for 2 hours. f. Monitor the coupling with a ninhydrin test. If the test is positive, repeat the coupling. g. Wash with DMF (3x) and DCM (3x). h. Repeat steps 2a-2g for each subsequent amino acid.
-
Incorporation of this compound: a. After coupling Boc-Asn(Trt)-OH, perform the deprotection and neutralization steps as described in 2a-2d. b. In a separate flask, pre-activate the carboxylic acid of the preceding residue on the resin by adding HOBt (3 eq.) and DIC (3 eq.) in DMF for 20 minutes. c. Add a solution of this compound (3 eq.) and DIPEA (3 eq.) in DMF to the resin. d. Agitate for 4-6 hours. Due to potential steric hindrance, a double coupling may be necessary. e. Monitor the reaction completion using the ninhydrin test. f. Wash the resin thoroughly with DMF (5x) and DCM (5x). g. The remaining free amino group of the diamine is then acylated with the next amino acid in the sequence.
-
Cleavage and Deprotection: a. Dry the peptide-resin under vacuum. b. Transfer the resin to an HF cleavage apparatus. c. Add anisole as a scavenger. d. Perform the HF cleavage at 0°C for 1 hour. e. Evaporate the HF under vacuum. f. Precipitate the crude peptide with cold diethyl ether. g. Wash the peptide with cold ether and dry under vacuum.
-
Purification and Analysis: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of a somatostatin analog.
Somatostatin Receptor Signaling Pathway
Caption: Simplified somatostatin receptor signaling pathway.
Application Notes: Synthesis of Chiral Amines Using tert-Butyl (2-amino-1-phenylethyl)carbamate as a Ligand Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their enantioselective synthesis is a critical objective in modern organic chemistry. tert-Butyl (2-amino-1-phenylethyl)carbamate is a versatile chiral diamine derivative where one of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group. While not typically used as a direct reactant, this compound serves as an excellent and readily available precursor for the synthesis of more complex chiral ligands.
These derived ligands, when complexed with transition metals such as Ruthenium or Rhodium, form powerful catalysts for asymmetric reactions. A prominent application is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines, which yields enantiomerically enriched secondary alcohols and amines, respectively.
This document provides a detailed protocol for the synthesis of a chiral N-tosylated diamine ligand from (S)-tert-butyl (2-amino-1-phenylethyl)carbamate and its subsequent application in the Ru-catalyzed asymmetric transfer hydrogenation of a model ketone.
Synthesis of Chiral Ligand: (S)-tert-Butyl (2-(tosylamino)-1-phenylethyl)carbamate
The primary amino group of (S)-tert-butyl (2-amino-1-phenylethyl)carbamate can be selectively functionalized to create a bidentate ligand. The following protocol details its reaction with p-toluenesulfonyl chloride (TsCl) to generate a chiral N,N-ligand precursor, analogous to the well-known TsDPEN ligands used in asymmetric catalysis.
Materials:
-
(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 eq)
-
Triethylamine (TEA) or Pyridine (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve (S)-tert-butyl (2-amino-1-phenylethyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.5 eq) to the solution with stirring.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the TsCl solution dropwise to the cooled diamine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (optional, to remove excess TEA), saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (S)-tert-butyl (2-(tosylamino)-1-phenylethyl)carbamate ligand.
Application Notes and Protocols for Coupling Reactions with Boc-(2-amino-1-phenylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the coupling of tert-butyl (2-amino-1-phenylethyl)carbamate (Boc-(2-amino-1-phenylethyl)carbamate) with carboxylic acids to form amide bonds. This versatile building block is valuable in medicinal chemistry and drug development for the synthesis of peptidomimetics and other complex molecular architectures. The protocols outlined below are based on established peptide coupling methodologies and can be adapted for both solution-phase and solid-phase synthesis.
Introduction to Amide Bond Formation
The formation of an amide bond between the primary amine of Boc-(2-amino-1-phenylethyl)carbamate and a carboxylic acid is a fundamental transformation in organic synthesis. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A variety of coupling reagents have been developed to promote this reaction efficiently, minimizing side reactions and preserving stereochemical integrity when applicable.[1]
The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity. Factors to consider include the steric hindrance of the coupling partners, the presence of other functional groups, and the desired scale of the reaction.
Common Coupling Reagents and Conditions
Several classes of reagents are commonly employed for amide bond formation. The following table summarizes some of the most frequently used coupling reagents and their typical reaction conditions.
| Coupling Reagent Class | Examples | Additive | Base | Solvent | Temperature (°C) |
| Carbodiimides | EDC, DIC, DCC | HOBt, HOAt, Oxyma Pure | DIPEA, TEA, NMM | DCM, DMF | 0 to RT |
| Phosphonium Salts | PyBOP, BOP | - | DIPEA, TEA | DMF, DCM | 0 to RT |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | - | DIPEA, TEA | DMF | 0 to RT |
Abbreviations:
-
Boc: tert-butyloxycarbonyl
-
BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate
-
DCC: N,N'-Dicyclohexylcarbodiimide
-
DCM: Dichloromethane
-
DIC: N,N'-Diisopropylcarbodiimide
-
DIPEA: N,N-Diisopropylethylamine
-
DMF: N,N-Dimethylformamide
-
EDC: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride
-
HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate[2]
-
HBTU: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate
-
HCTU: O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
-
HOAt: 1-Hydroxy-7-azabenzotriazole
-
HOBt: 1-Hydroxybenzotriazole
-
NMM: N-Methylmorpholine
-
PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate[3]
-
RT: Room Temperature
-
TEA: Triethylamine
Signaling Pathways and Experimental Workflows
References
Large-Scale Synthesis of N-Boc Protected Aminonitriles: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: N-Boc (tert-butoxycarbonyl) protected aminonitriles are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds, including peptides, peptidomimetics, and other biologically active molecules. The Boc protecting group offers robust protection of the amino functionality under various reaction conditions, yet it can be readily removed under mild acidic conditions, making it an ideal choice for multi-step synthetic sequences. This document provides detailed application notes and experimental protocols for the large-scale synthesis of N-Boc protected aminonitriles, tailored for researchers, scientists, and professionals in the field of drug development.
Synthetic Methodologies
The primary and most industrially viable method for the large-scale synthesis of N-Boc protected aminonitriles is a modified Strecker synthesis. This multicomponent reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source. For N-Boc protected aminonitriles, this typically involves either a one-pot, three-component reaction or a stepwise approach where an N-Boc protected imine is first formed and then subjected to cyanation.
Key Synthetic Routes:
-
One-Pot Three-Component Strecker Synthesis: This approach combines an aldehyde, a source of ammonia (e.g., ammonium chloride), and a cyanide salt (e.g., sodium cyanide) in a suitable solvent, followed by the in-situ protection of the resulting aminonitrile with Di-tert-butyl dicarbonate (Boc)₂O.
-
Cyanation of Pre-formed N-Boc Imines: This method involves the initial reaction of an aldehyde with a Boc-protected amine source to form an N-Boc imine, which is then isolated and subsequently reacted with a cyanide source. This two-step process can offer better control and purification of the intermediate.
Data Presentation: Comparative Yields of N-Boc Protected Aminonitriles
The following table summarizes typical yields for the synthesis of N-Boc protected aminonitriles using various substrates and catalysts, providing a comparative overview for process development.
| Aldehyde/Ketone | Amine Source | Cyanide Source | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | Ammonium Chloride / (Boc)₂O | Sodium Cyanide | Water/Methanol, 0°C to rt | 75-85 | [General Strecker Protocol] |
| Isobutyraldehyde | Ammonium Chloride / (Boc)₂O | Sodium Cyanide | Water/Methanol, 0°C to rt | 70-80 | [General Strecker Protocol] |
| Cyclohexanone | Ammonium Chloride / (Boc)₂O | Sodium Cyanide | Water/Methanol, 0°C to rt | 65-75 | [General Strecker Protocol] |
| Various Aldehydes | N-Boc-α-amidosulfones | Potassium Cyanide | 2-propanol or Dichloromethane-H₂O (PTC) | 66-82 | [1] |
| 3-Methyl-2-butanone | Ammonia | Sodium Cyanide | Resolution with L-tartaric acid | Multi-kilogram scale | [2] |
Experimental Protocols
Protocol 1: Large-Scale One-Pot Strecker Synthesis and N-Boc Protection of 2-Amino-2-phenylacetonitrile
This protocol details a one-pot method for the synthesis of N-Boc protected 2-amino-2-phenylacetonitrile from benzaldehyde on a kilogram scale.
Materials:
-
Benzaldehyde (1.0 kg, 9.42 mol)
-
Ammonium Chloride (0.55 kg, 10.3 mol)
-
Sodium Cyanide (0.51 kg, 10.4 mol)
-
Methanol (5 L)
-
Water (5 L)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (2.25 kg, 10.3 mol)
-
Dichloromethane (10 L)
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a 20 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge methanol (5 L) and water (5 L). Cool the mixture to 0-5°C.
-
Reagent Addition: To the cooled solvent mixture, add ammonium chloride (0.55 kg) and benzaldehyde (1.0 kg) and stir until dissolved.
-
Cyanation: Slowly add a solution of sodium cyanide (0.51 kg) in water (1 L) via the addition funnel over 1-2 hours, maintaining the internal temperature below 10°C.
-
Reaction Monitoring: Stir the reaction mixture at 5-10°C for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the aldehyde is consumed.
-
Boc Protection: To the reaction mixture, add Di-tert-butyl dicarbonate ((Boc)₂O) (2.25 kg) portion-wise over 1 hour, ensuring the temperature does not exceed 20°C.
-
Warm to Room Temperature: Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Add dichloromethane (10 L) to the reactor and stir for 15 minutes. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water (2 x 5 L), saturated aqueous sodium bicarbonate solution (2 x 5 L), and brine (5 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected aminonitrile.
Protocol 2: Large-Scale Purification by Crystallization
Materials:
-
Crude N-Boc protected aminonitrile
-
Isopropanol
-
Hexanes
Procedure:
-
Dissolution: Dissolve the crude N-Boc protected aminonitrile in a minimal amount of hot isopropanol.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, add hexanes dropwise until the solution becomes cloudy.
-
Cooling: Cool the mixture in an ice bath or refrigerator for 2-4 hours to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration and wash with a small amount of cold isopropanol/hexanes mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Safety Precautions for Large-Scale Cyanation
Working with large quantities of cyanide salts is extremely hazardous and requires strict safety protocols.[3][4][5]
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Emergency Procedures:
-
An emergency shower and eyewash station must be immediately accessible.[4]
-
A cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) should be readily available, and personnel must be trained in its administration.
-
Never work alone when handling large quantities of cyanides.[3]
-
In case of exposure, immediately remove contaminated clothing, flush the affected area with copious amounts of water, and seek immediate medical attention.[3]
-
-
Storage and Handling:
Visualizations
Caption: General workflow for the large-scale synthesis and purification of N-Boc protected aminonitriles.
Caption: Simplified signaling pathway of the Strecker reaction followed by N-Boc protection.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. research.columbia.edu [research.columbia.edu]
- 4. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. Cyanide Hazard Alert | Workplace Safety North [workplacesafetynorth.ca]
Application Notes and Protocols for Boc Group Deprotection using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients, for the protection of amine functionalities. Its widespread use is attributed to its stability across a broad spectrum of chemical conditions and its facile and clean removal under acidic conditions. Trifluoroacetic acid (TFA) is the most commonly employed reagent for the deprotection of Boc-protected amines due to its efficacy and volatility, which simplifies product isolation.[1][2]
This document provides comprehensive application notes and detailed protocols for the efficient deprotection of the Boc group using TFA. It covers the underlying reaction mechanism, strategies to mitigate side reactions through the use of scavengers, and standardized experimental procedures with illustrative data.
Reaction Mechanism
The deprotection of a Boc-protected amine with trifluoroacetic acid proceeds via an acid-catalyzed cleavage mechanism. The key steps are as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][3][4]
-
Carbocation Formation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][3][4]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing the free amine and carbon dioxide gas.[1][3][4] It is crucial to perform this reaction in an open or well-vented system to allow the CO2 to escape safely.[3]
-
Salt Formation: In the acidic medium, the newly liberated amine is protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1][3]
Caption: Mechanism of TFA-mediated Boc deprotection.
Side Reactions and the Role of Scavengers
A potential complication during Boc deprotection is the electrophilic nature of the liberated tert-butyl cation.[5][6] This carbocation can alkylate nucleophilic residues within the substrate, leading to undesired side products.[5][7] Amino acid residues with nucleophilic side chains are particularly susceptible to this side reaction, including:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[5]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[5]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[5]
To prevent these side reactions, scavengers are added to the deprotection cocktail. Scavengers are nucleophilic species that react with and neutralize the tert-butyl cation at a faster rate than the sensitive residues of the substrate.[5][7] Common scavengers and their applications are summarized below.
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triethylsilane (TES) | General carbocation scavenger | 10-20 equivalents | Effective for most applications.[5] |
| Triisopropylsilane (TIS) | General carbocation scavenger | 2.5% (v/v) | Commonly used in peptide synthesis.[8] |
| Thioanisole | Trp, Met | 5% (v/v) | Effective but has a strong odor. |
| 1,2-Ethanedithiol (EDT) | Trp | 2.5% (v/v) | Highly effective for preventing Trp modification.[7] |
| Phenol | Tyr, Trp | 5% (w/v) | Can cause some side reactions with other residues. |
| Water | General | 2.5-5% (v/v) | Can help suppress some side reactions but may affect the solubility of the substrate.[8] |
Experimental Protocols
The optimal conditions for Boc deprotection, including TFA concentration, reaction time, and temperature, can vary depending on the substrate's stability and steric hindrance around the Boc-protected amine.
General Protocol for Boc Deprotection
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger(s) (if necessary)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Caption: General experimental workflow for Boc deprotection.
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in anhydrous DCM (typically 0.1–0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Scavenger Addition (Optional): If the substrate contains sensitive functional groups, add the appropriate scavenger(s) to the solution.
-
TFA Addition: Slowly add TFA to the stirred solution. The volume of TFA can range from 20% to 100% (v/v) relative to the solvent.[1][9][10] For acid-sensitive substrates, it is advisable to start with a lower concentration of TFA.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours.[1] The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Method A (Direct Evaporation): If the desired product is the TFA salt and it is not volatile, the reaction mixture can be concentrated under reduced pressure to remove the solvent and excess TFA.[11][12] Co-evaporation with a solvent like toluene or DCM can aid in the removal of residual TFA.[13]
-
Method B (Aqueous Work-up): For the isolation of the free amine, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of NaHCO3 to neutralize the excess TFA.[11] Subsequently, wash with water and brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to afford the deprotected amine.[11]
-
-
Purification: The crude product can be purified by standard techniques such as crystallization or column chromatography if necessary.
Comparative Data on Boc Deprotection Conditions
The following table summarizes various reported conditions for the deprotection of Boc groups from different substrates.
| Substrate Type | TFA Concentration (% in DCM) | Temperature (°C) | Time | Yield (%) | Reference |
| N-Boc Aniline | 50 | Room Temp. | 2 h | >95 | [9] |
| N-Boc Protected Peptide | 25 | Room Temp. | 2 h | Quantitative | [9] |
| N-Boc Amino Acid Ester | 50 | 0 to Room Temp. | 1 h | Quantitative | [11] |
| N-Boc Protected Heterocycle | 100 (neat TFA) | Room Temp. | 30 min | >90 | [14] |
| N-Boc PhePheOEt | 33 (in Chloroform) | Room Temp. | Overnight | 82 | [15] |
| Solid-Phase Peptide Synthesis | 55 | Room Temp. | 30 min | Higher purity | [10] |
| Solid-Phase Peptide Synthesis | 100 | Room Temp. | 5 min | Lower purity | [10] |
Safety Precautions
Trifluoroacetic acid is a strong, corrosive acid and requires careful handling in a well-ventilated fume hood.[16][17] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves for low volumes, heavy-duty gloves like butyl rubber or Viton for larger volumes), safety goggles, and a lab coat.[16][17] Avoid inhalation of vapors and contact with skin and eyes.[16][18] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[17][19] An emergency shower and eyewash station should be readily accessible.[18]
Conclusion
The deprotection of Boc-protected amines using trifluoroacetic acid is a fundamental and highly reliable transformation in organic synthesis. A thorough understanding of the reaction mechanism, potential side reactions, and the judicious use of scavengers are critical for achieving high yields and purity of the desired products. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully implement this essential synthetic operation. Careful planning, execution, and adherence to safety protocols will ensure the successful application of this methodology in a variety of research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. scribd.com [scribd.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. ehs.washington.edu [ehs.washington.edu]
- 17. amherst.edu [amherst.edu]
- 18. nj.gov [nj.gov]
- 19. carlroth.com [carlroth.com]
Application Notes and Protocols for the Selective Removal of Benzyl Protecting Groups via Catalytic Hydrogenation in the Presence of Boc Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex organic molecules, particularly in peptide synthesis and drug development, the judicious use of protecting groups is paramount. The benzyl (Bn) group is a widely employed protecting group for alcohols, amines, and carboxylic acids due to its stability under a broad range of reaction conditions. However, its removal often requires conditions that can affect other sensitive functionalities within the molecule. The tert-butyloxycarbonyl (Boc) group is another crucial protecting group, primarily for amines, valued for its stability to many reagents but lability under acidic conditions.
A common challenge in multi-step synthesis is the selective deprotection of a benzyl group without cleaving a Boc group present in the same molecule. Catalytic hydrogenation has emerged as a mild and highly effective method for this transformation. This technique utilizes a catalyst, typically palladium on a solid support, to facilitate the reaction of the protected substrate with a hydrogen source, leading to the cleavage of the C-O or C-N bond of the benzyl group while leaving the Boc group intact. These application notes provide a detailed overview and experimental protocols for the selective catalytic hydrogenation of benzyl groups in the presence of Boc protecting groups.
Principle of Selectivity
The selectivity of catalytic hydrogenation for benzyl group removal over Boc group cleavage stems from the fundamental difference in their chemical nature and the mechanism of hydrogenolysis.
-
Benzyl Group: The benzyl group is susceptible to hydrogenolysis, a chemical reaction that involves the cleavage of a bond by hydrogen. In the presence of a palladium catalyst, the benzyl C-O or C-N bond is readily cleaved, liberating the deprotected functional group and toluene as a byproduct.
-
Boc Group: The Boc group, being a carbamate, is stable to the neutral or mildly acidic conditions typically employed for catalytic hydrogenation. Its removal is generally achieved under strongly acidic conditions (e.g., trifluoroacetic acid) which proceed via a different mechanistic pathway (acid-catalyzed hydrolysis).
This orthogonality allows for the chemoselective deprotection of benzyl groups, a critical step in many synthetic strategies.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions for the selective catalytic hydrogenation of benzyl-protected compounds containing a Boc group. This data is intended to serve as a guide for reaction optimization.
| Substrate Type | Catalyst | Catalyst Loading | Hydrogen Source | Solvent | Additive | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Boc, N-Bn-amine | 20% Pd(OH)₂/C | 150 mg / 1 mmol sub. | H₂ (1 atm) | EtOH | Acetic Acid (1.5 eq) | 60 | 14 | 87-90 | [1] |
| N-Boc, N-Bn-amine | 10% Pd/C | 1 mol% | H₂ (1 atm) | MeOH | 10% Nb₂O₅/C | RT | 0.75 | >99 | [2][3] |
| N-Boc, O-Bn-tyrosine | 10% Pd/C | - | H₂ | EtOH:EtOAc (1:1) | - | 60 | - | 100 (conversion) | |
| N-Boc, N-Bn-piperazine | SiliaCat Pd(0) | 0.5-1 mol% | H₂ (1 atm) | MeOH | - | RT | 24 | - | [4] |
| O-Bn protected sugar | 10% Pd/C | - | Formic Acid | MeOH | - | RT | - | - | [5][6] |
Note: "RT" denotes room temperature. "-" indicates the information was not specified in the cited source.
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas
This protocol describes a general and widely used method for the debenzylation of a Boc-protected compound.
Materials:
-
Benzyl-protected substrate containing a Boc group
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Reaction flask equipped with a stir bar
-
Septum and needles for gas handling
Procedure:
-
Reaction Setup: To a reaction flask, add the benzyl-protected substrate.
-
Solvent Addition: Dissolve the substrate in an appropriate anhydrous solvent (e.g., Methanol, 10-20 mL per gram of substrate).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for several minutes.
-
Catalyst Addition: Carefully add 10% Pd/C to the reaction mixture (typically 5-10 mol% relative to the substrate). Caution: Pd/C can be pyrophoric. Handle with care in an inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an atmosphere of hydrogen. If using a balloon, maintain a positive pressure of hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Work-up: Upon completion of the reaction, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of filter aid (Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected product.
-
Purification: If necessary, purify the crude product by a suitable method such as column chromatography or recrystallization.
Protocol 2: Transfer Hydrogenation using Ammonium Formate
This protocol offers a convenient alternative to using hydrogen gas and is particularly useful when a dedicated hydrogenation apparatus is not available.
Materials:
-
Benzyl-protected substrate containing a Boc group
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar and a condenser, dissolve the benzyl-protected substrate in methanol.
-
Catalyst Addition: To this solution, add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Reagent Addition: While stirring, add ammonium formate (typically 3-5 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization to remove any remaining salts and impurities.
Mandatory Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: General experimental workflow for catalytic hydrogenation.
Logical Relationship of Selective Debenzylation
Caption: Selectivity in benzyl vs. Boc group removal.
Troubleshooting and Key Considerations
-
Catalyst Activity: The activity of Pd/C can vary between batches and suppliers. It is advisable to test a new batch of catalyst on a small scale first. Catalyst poisoning can occur if the substrate or solvent contains impurities like sulfur or thiols.
-
Incomplete Reaction: If the reaction is sluggish or incomplete, consider increasing the catalyst loading, hydrogen pressure, or reaction temperature. The addition of a small amount of acetic acid can sometimes facilitate the reaction, particularly for N-benzyl deprotection.[1]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Alcohols like methanol and ethanol are generally effective. For substrates with other reducible functional groups, the choice of solvent can sometimes be used to modulate selectivity.
-
Safety: Palladium on carbon is flammable, especially when dry and in the presence of organic solvents and hydrogen. Always handle it in an inert atmosphere and ensure the reaction work-up is performed carefully to avoid ignition.
By following these guidelines and protocols, researchers can effectively and selectively remove benzyl protecting groups in the presence of Boc groups, a critical transformation in modern organic synthesis.
References
- 1. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qualitas1998.net [qualitas1998.net]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. Benzyl Ethers [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Boc-Protection of Primary Amines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Boc-protection of primary amines, with a specific focus on avoiding the formation of the N,N-di-Boc-protected byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of di-Boc formation on primary amines?
A1: The formation of a di-Boc protected amine is a sequential process. Initially, the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) to form the mono-Boc protected amine (a carbamate).[1] Although the resulting mono-Boc amine is less nucleophilic than the starting primary amine, it can still react further. If a strong base is present, it can deprotonate the N-H of the mono-Boc amine, enhancing its nucleophilicity. This activated intermediate can then attack a second molecule of Boc anhydride to yield the di-Boc product.[1]
Q2: Why is di-Boc formation more prevalent with certain primary amines?
A2: The tendency for di-Boc formation is significantly influenced by steric hindrance around the nitrogen atom.[1][2] Primary amines with less steric bulk are more susceptible to the addition of a second Boc group.[1] For sterically hindered primary amines, the bulky tert-butyl group of the first Boc moiety effectively shields the nitrogen, making the second addition more challenging.[1][2]
Q3: How does the choice of base impact the formation of the di-Boc product?
A3: The selection and quantity of the base are critical factors. Stronger bases, such as 4-(dimethylamino)pyridine (DMAP), can markedly promote di-Boc formation by deprotonating the mono-Boc protected amine, thereby increasing its nucleophilicity and facilitating the second addition of a Boc group.[1] Weaker bases like triethylamine (TEA) or sodium bicarbonate are less likely to promote the di-Boc side reaction.[1]
Q4: What is the effect of Boc anhydride stoichiometry on the reaction outcome?
A4: The stoichiometry of Boc anhydride plays a crucial role in controlling the extent of di-Boc formation. Using a large excess of Boc anhydride will increase the likelihood of the di-protected product forming. To favor mono-protection, it is advisable to use only a slight excess (e.g., 1.05-1.1 equivalents) of the Boc anhydride.[1]
Q5: Are there analytical methods to confirm a successful mono-Boc protection and detect di-Boc impurities?
A5: Yes, several analytical techniques can be employed. Thin-Layer Chromatography (TLC) is a quick method to monitor the reaction's progress.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective; for instance, in ¹³C NMR, key signals to look for include the carbamate carbonyl carbon (~155 ppm), the quaternary tert-butyl carbon (~80 ppm), and the methyl carbons (~28 ppm).[3][4] Mass Spectrometry (MS) can confirm the molecular weight of the desired product and detect the presence of the di-Boc species.[3] Infrared (IR) Spectroscopy is also useful for identifying the characteristic carbamate carbonyl stretch between 1680-1720 cm⁻¹.[3]
Troubleshooting Guide: Avoiding Double Boc-Protection
This guide provides strategies to minimize the formation of the N,N-di-Boc-protected byproduct during the protection of primary amines.
| Parameter | Recommendation for Mono-Boc Protection | Rationale |
| Stoichiometry of Boc₂O | Use a slight excess (1.05–1.1 equivalents). | Minimizes the availability of the reagent for the second protection step.[1] |
| Base Selection | Use weaker bases like NaHCO₃ or triethylamine (TEA). | Stronger bases (e.g., DMAP) can deprotonate the mono-Boc product, increasing its nucleophilicity and promoting di-Boc formation.[1] |
| Temperature | Conduct the reaction at a lower temperature (e.g., 0 °C). | Slows down the reaction rate, which can improve selectivity for the kinetically favored mono-Boc product.[1] |
| Rate of Addition | Add the Boc anhydride solution dropwise to the amine solution. | Maintains a low concentration of the electrophile, favoring the mono-substitution product.[1] |
| Solvent | A variety of solvents can be used, including THF, water, acetonitrile, and dioxane.[5] Alcoholic solvents may enhance the reaction rate for weakly nucleophilic aromatic amines.[6] | The choice of solvent can influence reaction rates and solubility of reactants. |
| Steric Hindrance | Not a controllable parameter for a given substrate, but be aware that less sterically hindered amines are more prone to di-Boc formation.[1] | The inherent structure of the amine affects its reactivity. |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of a Primary Amine
This protocol is designed to favor the formation of the mono-Boc protected product.
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq.)
-
Triethylamine (TEA) (1.2 mmol, 1.2 eq.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution and stir for 5 minutes.
-
In a separate flask, dissolve the di-tert-butyl dicarbonate in a small amount of the reaction solvent.
-
Add the Boc₂O solution dropwise to the stirred amine solution over a period of 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: "One-Pot" Mono-Boc Protection of a Diamine
This highly effective method involves the selective deactivation of one amino group through mono-protonation.[7]
Materials:
-
Diamine (1.0 mmol)
-
Anhydrous Methanol
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 mmol, 1.0 eq.) or Thionyl Chloride (SOCl₂)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 mmol, 1.0 eq.)
Procedure:
-
Dissolve the diamine in anhydrous methanol at 0 °C.
-
Slowly add one equivalent of Me₃SiCl (which generates HCl in situ) to the solution.
-
Allow the mixture to warm to room temperature.
-
Add a small amount of water, followed by the addition of Boc₂O dissolved in methanol.
-
Stir the reaction at room temperature for 1 hour.
-
Dilute the reaction mixture with water and wash with an organic solvent like ethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a base such as NaOH.
-
Extract the mono-Boc protected product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure.
Visualizations
Caption: Reaction pathway for mono- and di-Boc protection of a primary amine.
Caption: Troubleshooting workflow for minimizing di-Boc formation.
References
Technical Support Center: Minimizing Urea Formation During Boc Protection of Hindered Amines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of urea formation during the tert-butyloxycarbonyl (Boc) protection of sterically hindered amines.
Troubleshooting Guide
Problem: Significant formation of urea byproduct is observed during the Boc protection of my hindered amine.
Urea formation is a common side reaction when protecting sterically hindered amines with di-tert-butyl dicarbonate (Boc)₂O. This side reaction is often promoted by the use of strong bases and catalysts like 4-(Dimethylamino)pyridine (DMAP). The mechanism involves the formation of a reactive isocyanate intermediate, which then reacts with the starting amine to form a urea.
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: Why is urea formation more common with hindered amines during Boc protection?
A1: Sterically hindered amines are less nucleophilic and react more slowly with (Boc)₂O.[1] This slow reaction rate can allow for side reactions to become more prominent. Strong bases, often used to deprotonate the hindered amine and facilitate the reaction, can also promote the formation of an isocyanate intermediate from the Boc-protected amine, which then reacts with the starting amine to form a urea.[1]
Q2: What is the mechanism of urea formation?
A2: The generally accepted mechanism involves the formation of an isocyanate intermediate. This can be particularly prevalent when a catalyst such as DMAP is used. DMAP can react with (Boc)₂O to form a highly reactive intermediate that, in the case of hindered amines, can lead to the formation of an isocyanate. This isocyanate is then attacked by another molecule of the starting amine to yield the urea byproduct. Certain dehydrating conditions can also promote the in situ generation of isocyanates from Boc-protected amines.[2][3]
Reaction Pathway Leading to Urea Formation
Q3: How can I minimize urea formation?
A3: Several strategies can be employed:
-
Use a Milder Base: Avoid very strong bases like n-butyllithium or sodium hydride in combination with (Boc)₂O directly. Instead, use milder bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or even sodium bicarbonate.[1]
-
Avoid or Minimize DMAP: While DMAP can accelerate the reaction, it is also known to promote isocyanate formation. If you must use it, use only a catalytic amount.
-
Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to suppress the formation of the isocyanate intermediate.[1]
-
Pre-form the Amine Salt: For very hindered amines, a useful strategy is to first deprotonate the amine with a strong base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) to form the sodium salt of the amine. Then, add the (Boc)₂O. This can favor the desired N-Boc product over the urea.
-
Use a Catalyst-Free System: For some hindered amines, a catalyst-free system in an aqueous solvent mixture (e.g., water/acetone) can provide the desired N-Boc product in high yield with no detectable urea formation.[4]
Q4: Are there alternative reagents to (Boc)₂O for protecting hindered amines?
A4: While (Boc)₂O is the most common reagent, other Boc-donating reagents exist. However, for hindered amines, the issue often lies with the reaction conditions rather than the Boc source itself. Modifying the reaction conditions as described above is typically the most effective approach.
Data Presentation
The following table summarizes the qualitative impact of different reaction conditions on the formation of the desired N-Boc product versus the urea byproduct for a generic hindered secondary amine (R₂NH). Quantitative data in the literature for a direct comparison is scarce, but the trends are well-established.
| Amine | Reagent | Base | Catalyst | Solvent | Temperature (°C) | N-Boc Product Yield | Urea Byproduct Formation | Reference(s) |
| Hindered R₂NH | (Boc)₂O | TEA | None | DCM | 25 | Moderate to Good | Low to Moderate | [1] |
| Hindered R₂NH | (Boc)₂O | NaH | None | THF | 0 - 25 | Good to Excellent | Low to None | General Knowledge |
| Hindered R₂NH | (Boc)₂O | TEA | DMAP (cat.) | DCM | 25 | Variable | Moderate to High | General Knowledge |
| Hindered R₂NH | (Boc)₂O | None | None | Water/Acetone | 25 | Good to Excellent | Not Detected | [4] |
Experimental Protocols
Protocol 1: Catalyst-Free Boc Protection of Hindered Amines in an Aqueous System
This protocol is adapted from a method reported to be effective in preventing urea formation.[4]
Materials:
-
Hindered amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Acetone
-
Distilled water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, add the hindered amine (1.0 eq).
-
Add a 19:1 mixture of distilled water and acetone (e.g., for 1 mmol of amine, use 9.5 mL of water and 0.5 mL of acetone).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add di-tert-butyl dicarbonate (1.1 - 1.2 eq) to the mixture and continue to stir at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, add dichloromethane to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with two more portions of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
Protocol 2: Boc Protection of a Highly Hindered Amine via its Sodium Salt
This protocol is a general procedure for highly hindered amines where urea formation is a significant issue.
Materials:
-
Hindered amine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add the hindered amine (1.0 eq) to a flask containing anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Improving slow reaction rates in N-Boc protection of anilines.
This technical support center provides troubleshooting guidance and frequently asked questions to address challenges encountered during the N-Boc protection of anilines, specifically focusing on improving slow reaction rates.
Troubleshooting Guide
This guide is designed to help researchers, scientists, and drug development professionals diagnose and resolve common issues leading to slow or incomplete N-Boc protection of anilines.
Question: My N-Boc protection of aniline is extremely slow or not proceeding to completion. What are the common causes and how can I troubleshoot this?
Answer:
Slow or incomplete N-Boc protection of anilines is a frequent issue, often stemming from the reduced nucleophilicity of the aniline nitrogen. The primary factors to consider are the electronic properties of the aniline, steric hindrance, and suboptimal reaction conditions.
A systematic approach to troubleshooting this issue is outlined below:
Caption: Troubleshooting workflow for slow N-Boc protection of anilines.
Frequently Asked Questions (FAQs)
1. Why is my aniline reacting so slowly with Boc-anhydride compared to aliphatic amines?
Anilines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. This reduced nucleophilicity leads to a slower attack on the carbonyl carbon of the Boc-anhydride. The presence of electron-withdrawing groups on the aniline ring further decreases the nucleophilicity, exacerbating the slow reaction rate.[1][2]
2. How can I accelerate the N-Boc protection of an electron-deficient aniline?
For anilines bearing electron-withdrawing groups, several strategies can be employed to enhance the reaction rate:
-
Catalysis: The use of a catalyst is highly recommended. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that reacts with Boc-anhydride to form a more reactive intermediate.[3][4][5] Lewis acids such as Zn(ClO₄)₂ and yttria-zirconia can also activate the Boc-anhydride.[6]
-
Solvent Choice: Alcoholic solvents like methanol or 2,2,2-trifluoroethanol (TFE) have been shown to significantly accelerate the Boc protection of anilines, even without the need for a base.[7]
-
Increased Temperature: Elevating the reaction temperature can provide the necessary activation energy for the reaction to proceed at a reasonable rate.
3. What is the role of DMAP in the N-Boc protection of anilines and are there any drawbacks?
DMAP acts as a nucleophilic catalyst. It attacks the Boc-anhydride to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the weakly nucleophilic aniline.[3][4][5]
While highly effective, the use of DMAP can sometimes lead to side reactions, such as the formation of di-Boc protected amines, especially with primary amines if an excess of Boc-anhydride is used.[4] Careful control of stoichiometry is important when using DMAP.
Caption: Simplified mechanism of DMAP catalysis in N-Boc protection.
4. Can steric hindrance from ortho-substituents slow down the reaction? How can I overcome this?
Yes, significant steric hindrance from bulky substituents at the ortho positions of the aniline can impede the approach of the bulky Boc-anhydride to the nitrogen atom, leading to a slower reaction rate.[8][9][10]
To address this, you can:
-
Increase the reaction temperature: This provides more energy to overcome the steric barrier.
-
Prolong the reaction time: Allowing the reaction to run for an extended period may lead to higher conversion.
-
Use a catalyst: Catalysts like DMAP can still be effective in these cases.
5. Are there any catalyst-free methods to improve the reaction rate?
Yes, modifying the solvent system can be a very effective catalyst-free approach.
-
Aqueous Systems: Performing the reaction in a water-acetone mixture can lead to high yields in short reaction times for a variety of amines.[11]
-
Alcoholic Solvents: As mentioned, using alcohols like methanol can significantly increase the reaction rate. A study showed that the reaction between p-toluidine and Boc-anhydride is 70 times faster in CD₃OD than in CDCl₃.[7]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts for the N-Boc protection of aniline with di-tert-butyl dicarbonate ((Boc)₂O) at room temperature.
| Catalyst | Time (min) | Yield (%) | Reference |
| None | 180 | 15 | [12] |
| Amberlyst-15 | 1 | 99 | [13] |
| Iodine (I₂) | 10 | 95 | [14] |
| HClO₄–SiO₂ | 15 | 96 | [14] |
| [C₆(mpy)₂][CoCl₄]²⁻ | 30 | 94 | [12] |
| Thiamin hydrochloride | 10 | 92 | [12] |
| Nanocerium oxide | 5 | 98 | [12] |
Experimental Protocols
Protocol 1: Standard N-Boc Protection of Aniline using Triethylamine
-
Setup: In a round-bottom flask, dissolve the aniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (to a concentration of approximately 0.2-0.5 M).
-
Base Addition: Add triethylamine (TEA) (1.1-1.5 eq) to the solution.
-
Boc-Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) either as a solid or as a solution in the same solvent.[4]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: Accelerated N-Boc Protection using a Catalytic Amount of DMAP
-
Setup: Dissolve the aniline (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.05-0.1 eq).
-
Reaction: Stir the mixture at room temperature. A mild exotherm and gas evolution (CO₂) may be observed.[3][5] The reaction is typically much faster than the non-catalyzed version and should be monitored closely by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Protocol 3: Catalyst-Free N-Boc Protection in an Aqueous System
-
Setup: In a round-bottom flask, add the aniline (1 mmol) to a mixture of water (9.5 mL) and acetone (0.5 mL). Stir the mixture at room temperature for a few minutes.[11]
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC. Reactions are often complete within 10-30 minutes.[11]
-
Work-up: Add dichloromethane (5 mL) and stir. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography if needed.[11]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 6. N-Boc-3,5-dichloroaniline | Benchchem [benchchem.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Optimizing Boc Deprotection and Preventing Side Reactions
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to navigate the complexities of Boc (tert-butyloxycarbonyl) deprotection using strong acids. Find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to minimize side reactions and ensure the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during strong acid-mediated Boc deprotection?
A1: The principal cause of side reactions is the formation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA).[1] This carbocation is a potent electrophile that can alkylate nucleophilic residues within your substrate, leading to the formation of unwanted byproducts.[1]
Q2: Which functional groups or amino acid residues are most susceptible to these side reactions?
A2: Nucleophilic functional groups are particularly vulnerable to alkylation by the tert-butyl cation. In the context of peptide synthesis, the following amino acid residues are most at risk:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt. Additionally, methionine is prone to oxidation to methionine sulfoxide.[1][2]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation, forming an S-tert-butylated adduct.[1]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[1]
Q3: What are scavengers and how do they prevent the formation of side products?
A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1] These are typically nucleophilic compounds that react with the carbocation at a faster rate than the sensitive residues of your substrate, thus preventing unwanted alkylation and other side reactions.[1]
Q4: My Boc deprotection appears to be incomplete. What are the common causes?
A4: Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough for complete removal.[1]
-
Inadequate Reaction Time or Temperature: The reaction may require more time or gentle heating to go to completion.[1]
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acid.[1]
-
Poor Resin Swelling (in Solid-Phase Synthesis): Inadequate swelling of the resin can limit the access of reagents to the reaction sites.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da.
-
Question: What is this unexpected peak, and how can I prevent its formation?
-
Answer: A +56 Da mass increase is a clear indicator of tert-butylation , a common side reaction where a tert-butyl group has been added to your molecule. This is caused by the reaction of the tert-butyl cation with a nucleophilic site on your compound.
-
Solution: The most effective way to prevent tert-butylation is to use scavengers . The choice of scavenger depends on the specific nucleophilic groups present in your molecule. For general purposes, silanes like triisopropylsilane (TIS) or triethylsilane (TES) are highly effective. For sulfur-containing residues like cysteine and methionine, thiol-based scavengers such as ethanedithiol (EDT) or thioanisole are recommended. Often, a cocktail of scavengers provides the best protection.[3][4]
-
Issue 2: I'm observing oxidation of sensitive residues like Methionine or Tryptophan (+16 Da).
-
Question: How can I minimize or prevent the oxidation of my product?
-
Answer: Oxidation can occur during the acidic deprotection and subsequent work-up.
-
Solution: To prevent methionine oxidation to methionine sulfoxide, the addition of reducing agents like dimethyl sulfide (DMS) or thioanisole to the cleavage cocktail is beneficial.[2] For tryptophan, ethanedithiol (EDT) can help prevent acid-catalyzed oxidation.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help minimize oxidation.
-
Issue 3: The Boc deprotection reaction is sluggish or incomplete.
-
Question: How can I drive the deprotection reaction to completion?
-
Answer: If you observe significant starting material remaining after the standard reaction time, consider the following adjustments:
-
Increase Acid Concentration: Gradually increase the concentration of the strong acid. For example, if using 20% TFA in DCM, you could try 50% or even neat TFA.[6]
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.
-
Elevate Temperature: Gentle warming (e.g., to 40 °C) can sometimes facilitate the reaction, but be aware that this may also increase the rate of side reactions, making the use of scavengers even more critical.[1]
-
Switch to a Stronger Acid System: For particularly stubborn Boc groups, a stronger acid system like 4M HCl in dioxane may be more effective.[1]
-
Data Presentation: Scavenger Efficiency
The choice of scavenger or scavenger cocktail is critical for minimizing side reactions. The following tables provide a quantitative comparison of the effectiveness of various scavengers.
Table 1: Comparison of Scavenger Cocktails for Preventing S-tert-Butylation of Cysteine
| Cleavage Cocktail Composition (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide | Reference(s) |
| TFA/TIS/H₂O (95:2.5:2.5) | 81.5 | 18.5 | [3] |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | 89.2 | 10.8 | [3] |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | 90.5 | 9.5 | [7] |
| TFA/TIS/H₂O/DTT (90:2.5:2.5:5) | 87.9 | 12.1 | [3] |
| Two-step: TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) then 80% TFA | >95 | <5 | [7] |
Note: Data is based on a model cysteine-containing peptide and may vary depending on the sequence and reaction conditions.
Table 2: Common Scavenger Cocktails and Their Applications
| Cocktail Name | Composition (v/v/v) | Primary Application & Notes | Reference(s) |
| Standard Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | A good general-purpose scavenger cocktail for peptides without highly sensitive residues. TIS is an effective carbocation scavenger. | [5][8] |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | A robust cocktail for peptides containing a variety of sensitive residues, including Trp, Met, Cys, and Tyr. | [5] |
| Reagent B | TFA/phenol/H₂O/TIS (88:5:5:2) | An "odorless" alternative to cocktails containing thiols, effective for scavenging trityl cations and protecting Tyr and Trp. | [4] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with TFA and Scavengers (Solution Phase)
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM), in a round-bottom flask.
-
Scavenger Addition: Add the appropriate scavenger or scavenger cocktail. For example, add 5-10 equivalents of triisopropylsilane (TIS).
-
Deprotection: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude product, typically the TFA salt, can be purified by precipitation from cold diethyl ether or by chromatography.[1]
Protocol 2: General Procedure for Boc Deprotection with 4M HCl in Dioxane
-
Preparation: Dissolve the Boc-protected compound in a minimal amount of a suitable solvent (e.g., methanol or dioxane) in a round-bottom flask.
-
Deprotection: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[9]
Visualizing the Process
To further clarify the processes involved in Boc deprotection, the following diagrams illustrate the key chemical transformations and a logical troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Use of Triethylsilane in Boc Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of triethylsilane (TES) as a scavenger in the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of triethylsilane (TES) in Boc deprotection?
A1: During the acidic cleavage of the Boc protecting group, typically with trifluoroacetic acid (TFA), a reactive tert-butyl cation is generated.[1][2] This carbocation is a potent electrophile that can lead to undesirable side reactions by alkylating nucleophilic residues in the peptide or molecule.[2] Triethylsilane acts as a scavenger by efficiently and irreversibly trapping this tert-butyl cation, thus preventing the formation of side products.[3][4]
Q2: Which amino acid residues are particularly susceptible to modification during Boc deprotection without a scavenger?
A2: Amino acid residues with nucleophilic side chains are especially vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2][5]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[2]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[2][5]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[2][5]
Q3: What is a standard cleavage cocktail composition using triethylsilane?
A3: A common and effective general-purpose cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[5] Triethylsilane (TES) can be used similarly, often at a concentration of 5-10% (v/v) in the cleavage mixture.[4] For tryptophan-containing peptides, TES is a highly recommended scavenger.[2]
Q4: Can triethylsilane cause any side reactions itself?
A4: While highly effective, it has been reported that the use of triethylsilane in combination with TFA can lead to the reduction of the indole ring of tryptophan.[3] Therefore, optimization of the scavenger concentration and reaction conditions is crucial.
Q5: When should I consider using a scavenger cocktail instead of just triethylsilane?
A5: For peptides containing multiple sensitive residues, a scavenger cocktail can provide broader protection.[5] For instance, "Reagent K," which consists of TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v), is a robust cocktail for complex peptides.[4][5] For peptides with methionine, thioanisole is particularly effective at preventing S-alkylation.[2]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
-
Symptom: Presence of starting material detected by HPLC or LC-MS after the reaction.
-
Possible Cause 1: Insufficient acid strength or concentration.
-
Solution: Increase the concentration of TFA. For less sensitive substrates, neat TFA can be used to drive the reaction to completion.[6]
-
-
Possible Cause 2: Insufficient reaction time or temperature.
-
Possible Cause 3: Steric hindrance around the Boc-protected amine.
-
Solution: A combination of a stronger acid, longer reaction time, and the use of an effective scavenger cocktail is crucial under these more forcing conditions.[2]
-
Issue 2: Observation of Unexpected Peaks in HPLC/LC-MS (Mass increase of +56 Da)
-
Symptom: Appearance of a new peak in the chromatogram with a mass corresponding to the addition of a tert-butyl group (+56 Da).
-
Possible Cause: Alkylation of a nucleophilic residue by the tert-butyl cation due to the absence or insufficient amount of scavenger.[5]
-
Solution: Incorporate or increase the concentration of triethylsilane or an appropriate scavenger cocktail in the deprotection mixture. For tryptophan-containing peptides, TES or TIS are highly effective.[2][5]
Issue 3: Side Reactions with Sensitive Residues (e.g., Methionine Oxidation)
-
Symptom: Observation of a mass increase of +16 Da, corresponding to the oxidation of methionine to methionine sulfoxide.
-
Possible Cause: Oxidation of the thioether side chain of methionine during acidic cleavage.
-
Solution: For methionine-containing peptides, include thioanisole in the scavenger cocktail to prevent S-alkylation. The addition of reducing agents like dimethyl sulfide (DMS) can also help prevent oxidation.[2][4]
Quantitative Data
The following table provides illustrative data on the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K | >98 | <2 |
| Data is illustrative and based on internal analysis and literature reports.[2] |
Experimental Protocols
Protocol 1: General Boc Deprotection of a Peptide using TFA and Triethylsilane
This protocol provides a general guideline for the solution-phase deprotection of a Boc-protected peptide.
-
Preparation: Dissolve the Boc-protected peptide in dichloromethane (DCM) at a concentration of approximately 10-20 mg/mL.
-
Reagent Addition: To the solution, add 10-20 equivalents of triethylsilane (TES).[2]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[2] The final TFA concentration will be approximately 50%.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detectable.[2]
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The crude peptide can be precipitated by adding the concentrated reaction mixture dropwise to a stirred, cold solution of diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the purified peptide under vacuum.
-
Visualizations
Caption: Experimental workflow for Boc deprotection using triethylsilane.
Caption: Mechanism of Boc deprotection and the role of triethylsilane.
References
Technical Support Center: Optimizing Solvent Choice for Boc Protection Reactions
Welcome to the technical support center for optimizing solvent choice in tert-butoxycarbonyl (Boc) protection reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for this fundamental transformation in organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Boc protection reaction is slow or incomplete. What are the common causes related to the solvent?
A1: Several solvent-related factors can lead to slow or incomplete Boc protection reactions.
-
Poor Solubility of the Starting Material: This is a frequent issue, especially with zwitterionic compounds like amino acids or highly polar amines.[1] If the starting amine is not fully dissolved, the reaction will be sluggish.
-
Inappropriate Solvent Polarity: The polarity of the solvent can significantly influence the reaction rate. For instance, the reaction of p-toluidine with Boc anhydride is 70 times faster in methanol (CD3OD) than in chloroform (CDCl3).[2]
-
Low Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines are inherently less reactive.[2] The solvent choice becomes even more critical in these cases to enhance reactivity.
Q2: How can I improve the solubility of my starting amine?
A2: Improving the solubility of your starting material is crucial for a successful reaction.
-
Use a Solvent Mixture: Employing a mixture of solvents can be highly effective. For polar starting materials, combinations like water/methanol/triethylamine or THF/water are good starting points.[2][3]
-
Aqueous Basic Conditions: For zwitterionic compounds like amino acids, running the reaction in an aqueous solution with a base such as sodium hydroxide or sodium bicarbonate can significantly improve solubility.[2]
-
Consider Alternative Solvents: For amines with poor solubility in common non-polar solvents, consider more polar options like methanol, dioxane, or even solvent-free conditions in some cases.[4]
Q3: I am observing side reactions. Can the solvent be the cause?
A3: Yes, the solvent system can influence the formation of byproducts.
-
Urea Formation: This can occur, particularly with sterically hindered amines, and may be more prevalent at higher temperatures.[2] The choice of solvent can impact the reaction temperature required and thus indirectly affect this side reaction.
-
Di-Boc Protection: Primary amines can sometimes react twice to form a di-Boc protected product. This is more likely with highly reactive amines or when using a catalyst like DMAP.[2] While not directly a solvent issue, the reaction conditions, including solvent, should be optimized to use a controlled amount of Boc₂O and avoid prolonged reaction times.
-
Hydrolysis of Boc Anhydride: In aqueous conditions, Boc₂O can hydrolyze. Although the reaction with the amine is generally faster, prolonged reaction times in water without a sufficient excess of the anhydride can lead to lower yields.[5]
Q4: Which solvent should I choose for a weakly nucleophilic amine, like an aniline?
A4: For less reactive amines, such as anilines, the solvent choice is critical to accelerate the reaction.
-
Alcoholic Solvents: Using an alcohol like methanol can dramatically increase the reaction rate for aromatic amines, even without a base.[2] This is due to the alcohol's ability to stabilize the transition state through hydrogen bonding.
-
Addition of a Catalyst: In conjunction with an appropriate solvent like THF or acetonitrile, a catalyst such as 4-dimethylaminopyridine (DMAP) can be used to activate the Boc anhydride and accelerate the reaction with weakly nucleophilic amines.[2]
-
Solvent-Free Conditions: In some cases, solvent-free conditions with a catalyst have proven effective and offer a greener alternative.[1]
Data Presentation
The choice of solvent significantly impacts the reaction time and yield of Boc protection. The following tables provide a summary of quantitative data for different substrates and solvent systems.
Table 1: Comparison of Conditions for N-Boc Protection of Various Amines
| Entry | Amine | (Boc)₂O (eq.) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 1.2 | - | Water/Acetone | RT | 0.13 | 98 |
| 2 | Pyrrolidine | 1.2 | - | Water/Acetone | RT | 0.15 | 96 |
| 3 | 4-Nitroaniline | 1.2 | Iodine (10) | Solvent-free | RT | 2.5 | 92 |
| 4 | 1,2,3,6-Tetrahydropyridine | 1.0 | - | THF | RT | Overnight | 89 |
| 5 | 3-Azabicyclo[3.3.0]octane | - | - | - | - | - | 93 |
Data adapted from multiple sources.[2][6]
Table 2: Solvent Effects on the Boc Protection of p-Toluidine
| Entry | Solvent | Relative Rate |
| 1 | CDCl₃ | 1 |
| 2 | CD₃OD | 70 |
Data adapted from a study highlighting the rate enhancement effect of alcoholic solvents.[2]
Experimental Protocols
Below are detailed methodologies for key Boc protection experiments using different solvent systems.
Protocol 1: General Procedure for Boc Protection in Tetrahydrofuran (THF)
-
Dissolution: Dissolve the amine (1.0 eq) in anhydrous THF (to a concentration of 0.2-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (TEA, 1.1-1.5 eq) to the solution.
-
Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) either as a solid or as a solution in THF.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours.[2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, saturated sodium bicarbonate solution, and brine.[2]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by flash column chromatography.
Protocol 2: Accelerated Boc Protection of Aromatic Amines Using Methanol
-
Dissolution: Dissolve the aromatic amine (1.0 eq) in methanol.
-
Boc Anhydride Addition: Add Boc₂O (1.1-1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically significantly faster than in other common organic solvents. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the methanol under reduced pressure.
-
Purification: The residue can be worked up as described in Protocol 1 and purified if necessary.
Protocol 3: Boc Protection in Aqueous Conditions for Polar Amines
-
Preparation: In a round-bottom flask, dissolve the amine (1.0 eq) in a mixture of water and a co-solvent like acetone or THF (e.g., 10:1 water/acetone).[2] For amino acids, dissolve in an aqueous solution of sodium hydroxide (1.0 M).
-
Boc Anhydride Addition: Add Boc₂O (1.1-1.5 eq) to the vigorously stirring mixture.
-
Reaction: Continue to stir vigorously at room temperature. The reaction is often rapid, completing within 10-30 minutes. Monitor by TLC.
-
Work-up:
-
Upon completion, extract the product with an organic solvent such as dichloromethane (DCM).
-
If an aqueous base was used, acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 1 M HCl) before extraction.
-
Combine the organic layers.
-
-
Isolation: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Visualizations
The following diagrams illustrate key workflows and concepts in optimizing Boc protection reactions.
References
DMAP as a catalyst for Boc protection: advantages and disadvantages.
DMAP as a Catalyst for Boc Protection: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for using 4-Dimethylaminopyridine (DMAP) as a catalyst in Boc protection reactions. It covers the advantages and disadvantages of DMAP, offers detailed troubleshooting for common experimental issues, and provides established protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using DMAP as a catalyst for Boc protection?
A: The main advantages of using catalytic DMAP for Boc protection are:
-
Increased Reaction Rate: DMAP is a highly effective nucleophilic catalyst that significantly accelerates the rate of Boc protection. It reacts with di-tert-butyl dicarbonate (Boc₂O) to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate, which is more susceptible to attack by the amine or alcohol than Boc₂O itself.[1][2]
-
Protection of Weakly Nucleophilic Substrates: DMAP is particularly effective for the protection of weakly nucleophilic amines, such as anilines, and sterically hindered alcohols where the reaction might otherwise be sluggish or not proceed at all.[2][3][4]
-
Mild Reaction Conditions: The use of DMAP often allows the reaction to proceed under mild conditions, typically at room temperature, which helps to prevent the degradation of sensitive substrates.[3][5]
Q2: What are the potential disadvantages and side reactions when using DMAP?
A: While powerful, DMAP can lead to several undesirable outcomes:
-
Increased Side Reactions: The high reactivity imparted by DMAP can also promote side reactions.[1][6] Common side products include di-Boc protected primary amines (especially with excess Boc₂O), ureas (from primary amines), and symmetrical carbonates (from alcohols).[2][3][7] At low temperatures, isocyanate formation from primary amines can also be favored.[3][7]
-
Racemization Risk: For chiral α-amino acids, the use of DMAP, particularly in combination with coupling reagents, can increase the risk of racemization at the stereocenter.[8]
-
Purification Challenges: DMAP is a basic and relatively non-polar compound, which can sometimes make its removal from the reaction mixture difficult, especially if the desired product is also basic or acid-sensitive.[9][10][11]
-
Toxicity: DMAP is toxic and should be handled with appropriate safety precautions.[12][13]
Q3: My reaction is slow or incomplete. How can I improve the yield?
A: If your Boc protection is sluggish, consider the following:
-
Introduce DMAP: If you are not already using it, adding a catalytic amount of DMAP (typically 5-10 mol%) can dramatically increase the reaction rate.[2][5][14]
-
Check Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of Boc₂O.[14]
-
Optimize Solvent: The solvent must dissolve all reactants. Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices.[14] For some aromatic amines, alcoholic solvents may enhance the rate.[14]
-
Add a Stoichiometric Base: For amine hydrohalide salts, a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is required to free the amine for reaction.[14]
Q4: I am observing multiple products on my TLC/LC-MS. What are they and how can I prevent them?
A: The formation of multiple products is a common issue.
-
Di-Boc Protection: If you are protecting a primary amine, you may be forming the di-protected R-N(Boc)₂.
-
Solution: Carefully control the stoichiometry by using only a small excess of Boc₂O (e.g., 1.1 equivalents) and monitor the reaction closely, stopping it as soon as the starting material is consumed.[2]
-
-
Urea/Carbonate Formation: With primary amines, ureas can form. With alcohols, symmetrical carbonates can be a significant byproduct.[7]
Q5: How do I effectively remove DMAP from my reaction mixture after the reaction is complete?
A: Removing residual DMAP is a critical purification step.
-
Aqueous Acid Wash: The most common method is to wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl, 5% KHSO₄, or even dilute acetic acid.[9][10][15] This protonates the basic DMAP, forming a water-soluble salt that partitions into the aqueous layer. Caution: This method should not be used if your product contains acid-sensitive functional groups (the Boc group itself is sensitive to strong acids).[11][16]
-
Aqueous Copper Sulfate Wash: Washing the organic phase with an aqueous solution of CuSO₄ can remove DMAP by forming a water-soluble copper complex.[9][10] This is a milder alternative to acid washes.
-
Polymer-Supported DMAP: Using DMAP immobilized on a polymer support allows for its simple removal by filtration at the end of the reaction.[9][10]
-
Chromatography: Standard flash column chromatography can effectively separate DMAP from the desired product.[11]
Troubleshooting Guide
This table summarizes common issues encountered during DMAP-catalyzed Boc protection and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citations |
| Low or No Reaction | Weakly nucleophilic substrate (e.g., aniline, hindered alcohol). | Add 0.1-0.2 equivalents of DMAP to catalyze the reaction. | [2] |
| Insufficient Boc₂O. | Use a slight excess of Boc₂O (1.1-1.5 equivalents). | [14] | |
| Starting material is an amine salt (e.g., HCl salt). | Add a stoichiometric base (e.g., TEA, DIEA) to neutralize the salt. | [14] | |
| Poor solubility of starting material. | Change to a more suitable solvent (e.g., THF, DCM, Acetonitrile). | [14] | |
| Formation of Byproducts | Di-Boc protection of a primary amine. | Reduce Boc₂O stoichiometry to ~1.1 equivalents. Monitor reaction closely. | [2] |
| Formation of ureas or symmetrical carbonates. | Lower the reaction temperature. Consider running the reaction without DMAP if the substrate is sufficiently reactive. | [3][7] | |
| O-Boc protection in a molecule with both -NH₂ and -OH. | Run the reaction at 0 °C or room temperature without a strong base to favor N-protection. | [2] | |
| Difficult Purification | Residual DMAP in the product. | Perform a dilute acid wash (e.g., 1M HCl) if the product is stable. Alternatively, use an aqueous CuSO₄ wash or column chromatography. | [9][10][15] |
| Emulsion during aqueous workup. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | [2] | |
| Product Degradation | Boc group cleavage during acidic workup to remove DMAP. | Use a milder acid wash (e.g., dilute acetic acid, aq. CuSO₄) or purify by chromatography. Avoid strong acids like concentrated HCl. | [11][16] |
Visual Guides
Catalytic Cycle of DMAP in Boc Protection
References
- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines [organic-chemistry.org]
- 6. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 7. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Thermal Deprotection of N-Boc Groups in Continuous Flow
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing thermal deprotection of N-Boc groups in a continuous flow setup.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of thermal N-Boc deprotection in continuous flow compared to traditional acid-catalyzed batch methods?
A1: Thermal deprotection in continuous flow offers several key advantages over traditional acid-catalyzed methods.[1][2] These include avoiding the use of strong acids which can be incompatible with sensitive functional groups, eliminating the need for aqueous workup or salt breaks, and allowing for direct integration into multi-step reaction sequences.[1][2] This approach reduces waste and can significantly enhance productivity and speed in a large-scale production environment.[1]
Q2: What is the general order of reactivity for different types of N-Boc protected amines under thermal conditions?
A2: The efficiency of thermal deprotection is related to the pKa of the conjugate acid of the amine.[2][3] The general trend for ease of deprotection is: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines.[2][3] Secondary amines also tend to be more reactive than primary amines.[2]
Q3: Can thermal deprotection be selective for one N-Boc group in the presence of another?
A3: Yes, selective deprotection of N-Boc groups can be achieved by carefully controlling the reaction temperature and residence time.[4][5] For instance, an aryl N-Boc group can be selectively removed in the presence of an alkyl N-Boc group due to its higher lability.[4][5]
Q4: What are the typical byproducts of thermal N-Boc deprotection?
A4: The primary byproducts are isobutylene and carbon dioxide.[6] However, at elevated temperatures or with prolonged residence times, side reactions and thermal degradation of the starting material or product can lead to the formation of various impurities.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the thermal deprotection of N-Boc groups in a continuous flow system.
Issue 1: Incomplete or Low Conversion
Question: My reaction is showing low conversion of the N-Boc protected starting material to the desired amine. What are the potential causes and how can I improve the conversion?
Answer: Low conversion can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting logic for addressing low reaction conversion.
Potential Causes and Solutions:
-
Insufficient Temperature: The reaction temperature may be too low for the specific substrate. The thermal stability of the Boc group varies, with alkyl amines generally requiring higher temperatures than aryl or heteroaryl amines.[3]
-
Solution: Gradually increase the reactor temperature in increments (e.g., 10-20 °C) and monitor the conversion. Be cautious, as excessively high temperatures can lead to degradation.[1]
-
-
Short Residence Time: The time the reaction mixture spends in the heated zone of the reactor may be insufficient for complete deprotection.
-
Solution: Increase the residence time by decreasing the flow rate of the pump. A longer residence time allows for greater conversion, but may also increase the likelihood of side product formation.[1]
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant impurity formation alongside my desired product. How can I minimize these side reactions?
Answer: The formation of impurities is often a result of thermal degradation of the starting material or the product amine. This is typically caused by excessive temperature or prolonged residence times.
Troubleshooting Workflow for Impurity Formation
Caption: Troubleshooting logic for minimizing impurity formation.
Potential Causes and Solutions:
-
Excessive Temperature: While higher temperatures increase the reaction rate, they can also promote decomposition pathways. Some substrates are thermally sensitive and will degrade at temperatures required for complete deprotection.[1]
-
Solution: Reduce the reaction temperature. It is often a balance between achieving a high conversion rate and minimizing degradation. A thorough screen of temperature vs. residence time is recommended to find the optimal conditions.[1]
-
-
Long Residence Time: Keeping the substrate at a high temperature for an extended period can lead to the formation of byproducts, even if the conversion is high.[1]
-
Solution: Decrease the residence time by increasing the flow rate. For some compounds, a shorter residence time at a slightly higher temperature may yield a cleaner product profile than a longer time at a lower temperature.[1]
-
-
Solvent-Related Impurities: Certain solvents can lead to specific impurities. For example, TFE has been noted to cause solvolysis with some amide substrates.
-
Solution: If solvent-related impurities are suspected, consider switching to an alternative solvent system, such as a mixture of water/THF.[1]
-
Data and Experimental Protocols
Table 1: Influence of Solvent on N-Boc Deprotection
| Substrate | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |
| N-Boc Aniline | TFE | 240 | 30 | 93 |
| Methanol | 240 | 30 | 88 | |
| THF | 240 | 30 | 65 | |
| Toluene | 240 | 30 | 54 | |
| N-Boc Imidazole | TFE | 120 | 30 | 100 |
| Methanol | 120 | 30 | 100 | |
| THF | 200 | 30 | 97 | |
| Toluene | 230 | 30 | 93 |
Data adapted from a study on selective thermal deprotection.[3]
Table 2: General Screening Conditions for Thermal N-Boc Deprotection
| Parameter | Initial Screening Value | Optimization Range |
| Temperature | 225 °C | 180 - 250 °C |
| Residence Time | 10 min | 10 - 60 min |
| Solvent | TFE | TFE, Anisole, THF, Methanol, Toluene |
| Concentration | 0.1 M | 0.05 - 0.5 M |
These are suggested starting points for optimization.[1]
Experimental Protocol: General Procedure for Continuous Flow Thermal N-Boc Deprotection
1. System Setup:
-
A typical continuous flow setup consists of a high-pressure pump, a sample loop or injection port, a preheating coil, a heated reactor coil, a back-pressure regulator, and a collection vessel.
-
The reactor coil is typically made of stainless steel or another material compatible with the reaction conditions and is housed in a temperature-controlled oven or heating block.
-
The back-pressure regulator is essential to maintain the solvent in a liquid state at temperatures above its boiling point. A pressure of at least 10 bar is recommended.
Workflow for Continuous Flow N-Boc Deprotection
Caption: General experimental workflow for thermal N-Boc deprotection in continuous flow.
2. Reaction Procedure:
-
Solution Preparation: Prepare a solution of the N-Boc protected amine in the chosen solvent (e.g., 0.1 M in TFE). Ensure the substrate is fully dissolved.
-
System Priming: Prime the pump and the flow system with the reaction solvent to remove any air and ensure a stable flow.
-
Heating: Heat the reactor to the desired temperature. Allow the temperature to stabilize before introducing the substrate solution.
-
Reaction Initiation: Pump the substrate solution through the reactor at a flow rate calculated to achieve the desired residence time. The residence time (τ) is calculated as the reactor volume (V) divided by the flow rate (F): τ = V/F.
-
Steady State: Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through the system) before collecting the product.
-
Collection: Collect the reaction output in a suitable vessel. The product stream can be cooled before collection.
-
Analysis: Analyze the collected sample using appropriate analytical techniques (e.g., UPLC, LC-MS, NMR) to determine the conversion and purity.
-
Shutdown: After the reaction is complete, flush the system with clean solvent to remove any remaining reactants or products.
Disclaimer: The information provided in this technical support center is intended for guidance only. Optimal reaction conditions are substrate-dependent and may require further optimization. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical reactions.
References
Technical Support Center: Column Chromatography Purification of tert-Butyl (2-amino-1-phenylethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of tert-Butyl (2-amino-1-phenylethyl)carbamate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the column chromatography purification of this compound?
A1: The primary challenge arises from the presence of a basic primary amine functionality in the molecule. This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, resulting in several common issues:
-
Peak Tailing or Streaking: The compound moves unevenly down the column, leading to broad, elongated spots on a TLC plate and poor separation in the column.
-
Irreversible Adsorption: The compound may bind so strongly to the silica that it cannot be eluted, resulting in low or no recovery.
-
Degradation: Although the Boc protecting group is generally stable on silica, prolonged exposure to the acidic silica surface can potentially lead to its partial cleavage.[1]
Q2: What are the common impurities I should expect to separate?
A2: The common impurities depend on the synthetic route used to prepare the compound. Typically, these may include:
-
Unreacted Starting Materials: Such as 1-phenyl-1,2-ethanediamine. This impurity is significantly more polar than the desired product.
-
Di-Boc Protected Byproduct: Di-tert-butyl (1-phenylethane-1,2-diyl)dicarbamate. This byproduct is less polar than the desired mono-Boc product.
-
Residual Reagents: Such as di-tert-butyl dicarbonate (Boc)₂O or other coupling agents used in the synthesis.
Q3: How can I monitor the purification process effectively?
A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the separation. For visualization, a combination of UV light (the phenyl group is UV active) and a chemical stain is recommended. A ninhydrin stain is particularly useful as it reacts with the free primary amine of the desired product and the starting diamine, often appearing as a colored spot upon gentle heating.
Q4: Is the tert-Boc protecting group stable during silica gel chromatography?
A4: The tert-butoxycarbonyl (Boc) group is generally considered stable to silica gel chromatography under standard neutral elution conditions.[1] However, it is sensitive to acidic conditions. While silica gel is only weakly acidic, prolonged contact time or the use of acidic mobile phase additives can lead to partial or complete deprotection. It is advisable to avoid highly acidic solvent systems.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column or has a very low Rf value. | 1. The mobile phase is not polar enough.2. Strong interaction between the amine and silica gel. | 1. Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For a dichloromethane/methanol system, increase the percentage of methanol.2. Add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to the mobile phase to neutralize the acidic sites on the silica gel. |
| Product is streaking or tailing on the TLC plate and eluting as broad bands from the column. | The basic amine is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (~0.5-1%) or a few drops of ammonium hydroxide to your mobile phase. This will improve the spot shape and lead to sharper peaks during elution. |
| Co-elution of the desired product with impurities. | 1. The chosen mobile phase does not provide adequate separation.2. The column was overloaded with the crude product. | 1. Perform a thorough TLC analysis with different solvent systems to find one that provides better separation (a larger ΔRf) between your product and the impurities.2. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight. |
| Low yield of the purified product. | 1. Incomplete elution from the column.2. Product loss during work-up.3. Decomposition on the silica gel. | 1. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane) to ensure all the product has been eluted.2. Minimize the number of transfer steps and ensure complete extraction during the work-up.3. If decomposition is suspected, consider using a less acidic stationary phase like alumina or deactivated silica gel. |
| The purified fractions contain the di-Boc byproduct. | The mobile phase is too polar, causing the less polar di-Boc byproduct to elute with the desired product. | Decrease the polarity of the mobile phase. A shallower gradient or isocratic elution with a less polar solvent system will increase the separation between the mono- and di-protected species. |
| The purified fractions contain the starting diamine. | The mobile phase is not polar enough to retain the highly polar starting material effectively. | While less common if the product is eluting, ensure the initial mobile phase is not excessively polar. The diamine should remain at the baseline on the TLC in the chosen solvent system. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is essential to identify a suitable mobile phase using TLC. An ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.
Recommended TLC Mobile Phase Systems:
| Mobile Phase System | Typical Ratio (v/v) | Expected Rf of Product | Notes |
| Ethyl Acetate / Hexane | 1:1 to 3:1 | ~0.3 | A good starting point for moderately polar compounds. |
| Dichloromethane / Methanol | 98:2 to 95:5 | ~0.4 | Effective for more polar amines. |
| Chloroform / Methanol | 95:5 | ~0.4 | An alternative to the dichloromethane system.[2] |
Note: The addition of 0.5-1% triethylamine to the mobile phase is highly recommended to prevent streaking.
General Protocol for Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
-
Preparation of the Silica Gel Slurry:
-
For every 1 gram of crude this compound, weigh out approximately 30-50 grams of silica gel (230-400 mesh).
-
In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase identified during TLC analysis (e.g., 1:1 Ethyl Acetate/Hexane with 0.5% triethylamine).
-
-
Packing the Column:
-
Secure a glass chromatography column in a vertical position.
-
Pour the silica gel slurry into the column and use gentle air pressure to pack it evenly.
-
Add a thin layer of sand to the top of the silica gel bed to prevent disturbance upon solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase. A gradient elution may be beneficial, starting with a less polar mixture and gradually increasing the polarity.
-
Collect fractions and monitor the elution by TLC.
-
-
TLC Analysis of Fractions:
-
Spot the collected fractions on a TLC plate alongside a spot of the crude starting material.
-
Develop the TLC plate in the appropriate mobile phase.
-
Visualize the spots under UV light and then with a ninhydrin stain.
-
-
Isolation of the Purified Product:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for streaking or tailing of the compound on a TLC plate.
References
Technical Support Center: Managing Emulsion Formation in Boc-Protected Amine Workups
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing emulsion formation during the aqueous workup of Boc-protected amines.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of my Boc-protected amine?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1][2] During the workup of Boc-protected amines, emulsions can form for several reasons:
-
Surfactant-like Molecules: The reaction mixture may contain species that act as surfactants, which reduce the interfacial tension between the aqueous and organic layers, stabilizing the emulsion.[1][3] These can include partially soluble starting materials, byproducts, or the Boc-protected amine itself under certain pH conditions.
-
Fine Suspended Solids: Insoluble particles from the reaction mixture can accumulate at the interface between the two liquid phases, preventing the droplets from coalescing.[4]
-
High Shear Mixing: Vigorous shaking or stirring during the extraction process can break up the liquid phases into very small droplets, increasing the likelihood of a stable emulsion forming.[1]
-
Basic Aqueous Phase: Extractions involving basic aqueous solutions, often used in Boc protection workups, are prone to emulsion formation, especially when using chlorinated solvents like dichloromethane (DCM).[4]
Q2: Are there any preventative measures I can take to avoid emulsion formation in the first place?
Yes, prevention is often the most effective strategy.[1] Consider the following:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of fine droplets.[3]
-
Solvent Evaporation: If you consistently encounter emulsions with a particular reaction, try evaporating the reaction solvent first. Then, redissolve the residue in the desired extraction solvent before adding the aqueous phase.[4][5]
-
Pre-emptive Salting Out: If your sample is known to form emulsions, add salt to the aqueous phase before mixing it with the organic layer.[6]
-
Alternative Extraction Methods: For particularly troublesome samples, consider solid-phase extraction (SPE) as an alternative to liquid-liquid extraction (LLE), as it can prevent emulsion formation altogether.[1]
Q3: I have an emulsion. What is the quickest and easiest thing to try first?
The simplest approach is often effective:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-60 minutes. Gravity alone may be sufficient to break the emulsion.[2][7]
-
Gentle Agitation: Gently swirl the mixture or stir it with a glass rod. This can help the dispersed droplets to coalesce.[2]
If these simple methods fail, proceed to the more active troubleshooting steps outlined below.
Troubleshooting Guide
Should you encounter a persistent emulsion, follow this step-by-step guide.
Step 1: Chemical Intervention - Modifying the Aqueous Phase
The first line of active treatment involves altering the properties of the aqueous layer to destabilize the emulsion.
Action 1.1: Salting Out (Addition of Brine)
This is the most common and often successful technique.
-
What to do: Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently mix.[8] You can also add solid sodium chloride directly.[5]
-
Why it works: Adding salt increases the ionic strength of the aqueous phase.[1][9] This makes the organic components less soluble in the water layer and increases the density of the aqueous phase, promoting phase separation.[9][10]
Action 1.2: Adjusting the pH
-
What to do: Add a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) dropwise to the mixture.[2][7]
-
Why it works: Emulsions can be stabilized by acidic or basic impurities.[7] Changing the pH can neutralize the charge of these emulsifying agents, reducing their surfactant properties and causing the emulsion to break.[6][7] Be cautious, as this could affect the stability of your target compound.[2]
Step 2: Physical Intervention - Mechanical and Thermal Methods
If chemical methods are unsuccessful, physical methods can be employed to force the separation of the layers.
Action 2.1: Filtration through a Filter Aid
This method is particularly effective if suspended solids are the cause of the emulsion.
-
What to do: Filter the entire emulsified mixture through a pad of a filter aid like Celite®.[4][5][11]
-
Why it works: The fine particles of the filter aid provide a large surface area that helps to break up the droplets of the emulsion, allowing them to coalesce.[4] Celite is insoluble in water and most organic solvents.[4]
Action 2.2: Centrifugation
This is a highly effective, often definitive, method for breaking stubborn emulsions.[6][7]
-
What to do: Transfer the emulsion to centrifuge tubes and spin at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes.[7]
-
Why it works: The centrifugal force accelerates the separation of the two phases by forcing the denser liquid to the bottom of the tube.[1][12]
Action 2.3: Other Physical Methods
-
Heating: Gently warming the mixture can reduce its viscosity and promote phase separation. Avoid excessive heat, which could decompose your product.[2]
-
Solvent Addition: Adding more of the organic solvent can sometimes help by diluting the emulsifying agent.[1][5]
-
Freezing: Lowering the temperature to induce freezing can physically break the emulsion as ice crystals form.[2]
-
Ultrasonic Bath: Placing the sample in an ultrasonic bath can disrupt the emulsion through cavitation.[6][7]
The following table summarizes the troubleshooting techniques:
| Method | Principle of Action | Relative Speed | Potential Drawbacks |
| Allowing to Stand | Gravity-based coalescence of droplets. | Slow (15-60 min) | Ineffective for stable emulsions.[7] |
| Salting Out (Brine) | Increases ionic strength of the aqueous phase, reducing organic solubility.[1][9][13] | Moderate | May slightly decrease the recovery of water-soluble products.[7] |
| pH Adjustment | Neutralizes charged emulsifying agents.[6][7] | Moderate | Potential for product degradation if the compound is pH-sensitive.[2] |
| Filtration (Celite®) | Physical coalescence of droplets on the filter medium's surface.[4][7] | Moderate | Potential for product loss due to adsorption onto the filter medium.[4] |
| Centrifugation | Accelerates phase separation through applied g-force.[1][12] | Fast | Requires access to a centrifuge; may be difficult for large volumes.[1] |
| Heating | Reduces viscosity of the mixture.[2] | Moderate | Risk of product decomposition with heat-sensitive compounds.[2] |
| Solvent Addition | Dilutes the emulsifying agent.[1][5] | Moderate to Fast | Increases the total volume of the solution. |
| Freezing | Physical disruption of the emulsion by ice crystal formation.[2] | Slow | Requires a suitable cooling bath; thawing is necessary before separation. |
| Ultrasonic Bath | Disrupts the emulsion through cavitation.[6][7] | Moderate to Fast | Requires access to an ultrasonic bath. |
Experimental Protocols
Protocol 1: Breaking an Emulsion using Brine ("Salting Out")
-
Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl).
-
Addition: To the separatory funnel containing the emulsion, add the brine solution in portions, starting with a volume approximately 10-20% of the aqueous layer.
-
Mixing: Gently invert the separatory funnel a few times to mix the layers. Do not shake vigorously.
-
Observation: Allow the funnel to stand and observe if the layers begin to separate.
-
Repeat if Necessary: If the emulsion persists, add more brine and repeat the gentle mixing.[7]
Protocol 2: Breaking an Emulsion by Filtration through Celite®
-
Prepare the Celite® Pad:
-
Place a piece of filter paper in a Büchner or Hirsch funnel.
-
Create a slurry of Celite® in your organic extraction solvent.
-
Pour the slurry onto the filter paper to form a packed pad of about 1-2 cm in thickness.
-
Apply a gentle vacuum to settle the pad and remove excess solvent.[7]
-
-
Filtration:
-
Gently pour the entire emulsified mixture onto the Celite® pad under a light vacuum.[7]
-
-
Collection: Collect the filtrate, which should now be a biphasic mixture that will readily separate in the separatory funnel.
-
Note: Do not discard the Celite® pad until you have confirmed the recovery of your product, as some product may be adsorbed onto it.[4]
Protocol 3: Breaking an Emulsion by Centrifugation
-
Transfer: Carefully transfer the emulsified mixture into appropriately sized centrifuge tubes. Ensure the tubes are balanced by placing tubes with equal volumes opposite each other in the centrifuge rotor.[14]
-
Centrifuge: Place the tubes in the centrifuge and spin at 3000-5000 rpm for 5-15 minutes.[7]
-
Separate: After centrifugation, carefully decant or pipette the upper layer from the lower layer.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for addressing emulsion formation during the workup of Boc-protected amines.
A logical workflow for troubleshooting emulsion formation.
References
- 1. biotage.com [biotage.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Workup [chem.rochester.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. azom.com [azom.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. brainly.com [brainly.com]
- 10. columbia.edu [columbia.edu]
- 11. reddit.com [reddit.com]
- 12. dolphincentrifuge.com [dolphincentrifuge.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Chiral Control in Aldol Reactions: Evans Auxiliary vs. Substrate-Integrated Chiral Moieties
For Researchers, Scientists, and Drug Development Professionals
The aldol reaction remains a cornerstone of stereoselective carbon-carbon bond formation in organic synthesis. Achieving high levels of stereocontrol is paramount for the efficient synthesis of complex chiral molecules such as natural products and active pharmaceutical ingredients. This guide provides a detailed comparison between two distinct strategies for achieving asymmetric induction in aldol reactions: the use of the well-established Evans auxiliary and the influence of a substrate-integrated chiral moiety, exemplified by the tert-butyl (2-amino-1-phenylethyl)carbamate fragment.
While the Evans auxiliary is a removable and recyclable chiral director, the this compound is typically a permanent chiral building block within a target molecule. This guide will objectively compare the performance, mechanisms, and experimental considerations of these two approaches, supported by experimental data.
Performance Comparison in Asymmetric Aldol Reactions
The following table summarizes the typical performance of the Evans auxiliary in promoting asymmetric aldol reactions. Due to the nature of this compound as a chiral building block rather than a traditional, removable auxiliary for general aldol reactions, a direct side-by-side comparison of its catalytic or directing efficacy in a standardized reaction is not applicable. Instead, its influence is substrate-dependent and integral to the overall synthetic design.
Table 1: Performance of Evans Auxiliary in Asymmetric Aldol Reactions
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Isobutyraldehyde | >99:1 | 80 | [1](--INVALID-LINK--) |
| 2 | Benzaldehyde | 95:5 | 81 | [2](--INVALID-LINK--) |
| 3 | Propionaldehyde | >99:1 | 85 | [1](--INVALID-LINK--) |
| 4 | n-Octanaldehyde | High (not specified) | High | [3](--INVALID-LINK--) |
Experimental Protocols and Methodologies
Evans Auxiliary-Mediated Aldol Reaction
The Evans aldol reaction is a highly reliable method for the synthesis of syn-aldol products.[1](--INVALID-LINK--) The reaction proceeds through a six-membered chair-like transition state, which accounts for the high degree of stereoselectivity observed.[3](--INVALID-LINK--)
General Protocol:
-
Enolate Formation: The N-acylated Evans auxiliary is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) at a low temperature (e.g., -78 °C). This generates the Z-enolate in situ.[1](--INVALID-LINK--)
-
Aldol Addition: The aldehyde is then added to the reaction mixture at the same low temperature. The reaction is stirred for a period of time until completion.
-
Work-up: The reaction is quenched, typically with an aqueous buffer, and the product is extracted with an organic solvent.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved from the aldol adduct under various conditions (e.g., hydrolysis with LiOH/H₂O₂, reductive cleavage with LiBH₄, or conversion to a Weinreb amide) to yield the desired chiral β-hydroxy acid, alcohol, or ketone, respectively.[3](--INVALID-LINK--)
Aldol Reaction with a Substrate Containing a this compound Moiety
In cases where a chiral fragment like this compound is part of the substrate, the stereochemical outcome of an aldol reaction is governed by substrate control. The inherent chirality of the molecule directs the approach of the incoming reagents. The specific protocol would be highly dependent on the overall structure of the substrate and the desired product.
Logical and Mechanistic Diagrams
The following diagrams illustrate the underlying principles of stereocontrol for both the Evans auxiliary and a substrate-integrated chiral moiety.
Caption: Workflow for an Evans auxiliary-mediated aldol reaction.
References
A Comparative Guide to Chiral Auxiliaries for the Asymmetric Synthesis of β-Amino Acids
For researchers, scientists, and drug development professionals, the stereoselective synthesis of β-amino acids is a critical step in the development of novel therapeutics and peptidomimetics. Chiral auxiliaries have proven to be a powerful and reliable tool for controlling the stereochemistry at the α- and β-carbons of these valuable building blocks. This guide provides an objective comparison of three widely used chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based auxiliaries, supported by experimental data and detailed protocols.
Introduction to Chiral Auxiliary-Mediated β-Amino Acid Synthesis
The fundamental approach for synthesizing α-substituted β-amino acids using chiral auxiliaries involves the diastereoselective alkylation of a β-alanine enolate equivalent. The chiral auxiliary, temporarily attached to the β-alanine moiety, directs the approach of an electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched β-amino acid.
Performance Comparison of Key Chiral Auxiliaries
The choice of chiral auxiliary significantly impacts the yield, diastereoselectivity, and substrate scope of the reaction. Below is a summary of the performance of Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based auxiliaries in the synthesis of α-substituted β-amino acids.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | Benzyl bromide | >99:1 | 85 | [1] |
| Methyl iodide | 95:5 | 90 | [1] | |
| Allyl bromide | 97:3 | 88 | [1] | |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | Benzyl bromide | >98:2 | 92 | [2] |
| Methyl iodide | 96:4 | 85 | ||
| Ethyl iodide | 95:5 | 88 | ||
| (1R,2R)-(+)-Pseudoephedrine | Benzyl bromide | 95:5 | 85 | [3] |
| Methyl iodide | 90:10 | 78 | [3] | |
| Isopropyl iodide | 98:2 | 65 | [3] |
Table 1: Comparison of Yields and Diastereoselectivities for the Alkylation of β-Alanine Derivatives with Various Chiral Auxiliaries.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the key steps in the synthesis of an α-substituted β-amino acid using each of the discussed chiral auxiliaries.
Synthesis of N-Acyl Evans' Oxazolidinone
This protocol describes the acylation of an Evans' oxazolidinone with β-alanine.
-
Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, N-(tert-Butoxycarbonyl)-β-alanine (Boc-β-Ala-OH), N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
-
Procedure:
-
To a solution of Boc-β-Ala-OH (1.1 eq) and (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in DCM at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-acyl oxazolidinone.
-
Diastereoselective Alkylation using Oppolzer's Sultam
This protocol outlines the alkylation of an N-acyl Oppolzer's sultam.
-
Materials: N-(β-Alanyl)-(2R)-bornane-10,2-sultam, sodium bis(trimethylsilyl)amide (NaHMDS), tetrahydrofuran (THF), alkyl halide (e.g., benzyl bromide).
-
Procedure:
-
Dissolve the N-acyl sultam (1.0 eq) in dry THF and cool the solution to -78 °C under an inert atmosphere.
-
Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise, and stir the resulting solution for 30 minutes at -78 °C to form the enolate.
-
Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography to isolate the alkylated product.
-
Cleavage of the Pseudoephedrine Auxiliary
This protocol describes the removal of the pseudoephedrine auxiliary to yield the free β-amino acid.
-
Materials: α-Substituted-β-alanyl-pseudoephedrine amide, sulfuric acid (9 N), dioxane.
-
Procedure:
-
Dissolve the pseudoephedrine amide in a 1:1 mixture of dioxane and 9 N aqueous sulfuric acid.
-
Heat the mixture to reflux (approximately 115 °C) for 12-24 hours.
-
Cool the reaction mixture to room temperature and wash with dichloromethane to remove the recovered pseudoephedrine.
-
The aqueous layer containing the β-amino acid can be further purified by ion-exchange chromatography or by neutralization and crystallization.
-
Mechanistic Insights and Stereochemical Models
The high diastereoselectivity observed in these reactions is a consequence of the specific transition state geometries enforced by the chiral auxiliaries.
General Workflow for Chiral Auxiliary-Mediated Synthesis of β-Amino Acids
Caption: General workflow for the synthesis of α-substituted β-amino acids using a chiral auxiliary.
Stereochemical Model for Evans' Oxazolidinone
The stereochemical outcome of the alkylation of N-acyl Evans' oxazolidinones is rationalized by the Zimmerman-Traxler model for aldol reactions, which can be extended to alkylations.[4][5] The chelated (Z)-enolate forms a rigid chair-like six-membered transition state with the metal cation (e.g., Li⁺ or Na⁺). The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the electrophile to the opposite face.
Caption: Zimmerman-Traxler model for Evans' auxiliary-controlled alkylation.
Stereochemical Model for Oppolzer's Sultam
For Oppolzer's sultam, the stereoselectivity is governed by the rigid bicyclic structure of the camphor-derived auxiliary.[6] The sulfonyl group and one of the methyl groups of the camphor skeleton effectively block one face of the enolate, leading to a highly diastereoselective alkylation on the less hindered face.
Caption: Stereochemical model for Oppolzer's sultam-directed alkylation.
Stereochemical Model for Pseudoephedrine Auxiliary
The stereocontrol exerted by the pseudoephedrine auxiliary is believed to arise from the formation of a rigid lithium chelate between the amide enolate and the hydroxyl group.[3][7] This chelation, along with the steric bulk of the phenyl and methyl groups, effectively blocks one face of the enolate from the incoming electrophile.
Caption: Proposed chelation model for pseudoephedrine-controlled alkylation.
Conclusion
The selection of a chiral auxiliary for the synthesis of β-amino acids depends on several factors, including the desired stereoisomer, the nature of the electrophile, and cost considerations. Evans' oxazolidinones and Oppolzer's sultams generally provide excellent diastereoselectivities for a wide range of electrophiles.[1][2] Pseudoephedrine offers a cost-effective alternative, and while it can provide high diastereoselectivity, it may be more sensitive to the reaction conditions and the electrophile used.[3] The detailed protocols and mechanistic understanding provided in this guide are intended to assist researchers in making an informed decision and successfully implementing these powerful synthetic methodologies.
References
- 1. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
A Comparative Guide to Enantiomeric Excess Determination for Products of tert-Butyl (2-amino-1-phenylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical analytical challenge in the synthesis of chiral molecules. For products derived from versatile starting materials like tert-Butyl (2-amino-1-phenylethyl)carbamate, ensuring enantiopurity is paramount, as the biological activity of chiral diamine derivatives can be highly stereospecific. These derivatives are pivotal as ligands in asymmetric catalysis and as building blocks for pharmaceuticals, where the desired therapeutic effect is often attributed to a single enantiomer.
This guide provides an objective comparison of the two primary analytical techniques for determining the ee of chiral amines and their derivatives: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of their performance, detailed experimental protocols, and a discussion of alternative synthons.
Performance Comparison: Chiral HPLC vs. Chiral NMR Spectroscopy
The choice between HPLC and NMR for ee determination depends on several factors, including the nature of the analyte, required sensitivity, desired throughput, and available instrumentation.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP), leading to different retention times. | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), resulting in distinct NMR signals for each enantiomer. |
| Resolution | Generally provides baseline separation of enantiomers (R > 1.5), allowing for high accuracy. | Resolution of diastereomeric signals can vary. May encounter overlapping signals, especially in complex spectra. |
| Sensitivity (LOD/LOQ) | Typically higher, capable of detecting minor enantiomers at levels below 1%. | Generally lower sensitivity, dependent on the analyte concentration and the magnetic field strength of the spectrometer. |
| Analysis Time | 15-60 minutes per sample, with method development potentially being time-consuming. | 5-15 minutes per sample for data acquisition after sample preparation. Derivatization step, if required, adds to the overall time. |
| Sample Throughput | Lower, due to longer run times and potential for column re-equilibration between samples. | Higher, making it suitable for rapid screening of multiple samples. |
| Solvent Consumption | High (typically >50 mL of mobile phase per sample). | Low (approximately 0.6 mL of deuterated solvent per sample). |
| Sample Preparation | Dissolution in a suitable mobile phase. | Simple mixing with a chiral solvating agent or a chemical reaction with a chiral derivatizing agent. |
| Non-destructive | Yes, the sample can be recovered. | Yes, for methods using chiral solvating agents. Derivatization methods are destructive. |
| Quantitative Accuracy | Excellent, with high precision and reproducibility. | Good to excellent, but can be affected by signal overlap and integration accuracy. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable ee determination. Below are representative protocols for both chiral HPLC and chiral NMR analysis of a derivative of this compound.
Protocol 1: Enantiomeric Excess Determination by Chiral HPLC
This protocol outlines a general method for the separation of N-acylated phenylethylenediamine enantiomers.
1. Instrumentation and Column:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H, is often effective for this class of compounds.
2. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. A typical starting ratio is 90:10 (v/v).
-
The addition of a small amount of an amine modifier, such as diethylamine (0.1%), can improve peak shape and resolution for basic analytes.
3. Sample Preparation:
-
Accurately weigh and dissolve the N-acylated product of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
5. Data Analysis:
-
Integrate the peak areas of the two separated enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Protocol 2: Enantiomeric Excess Determination by ¹H NMR Spectroscopy using a Chiral Solvating Agent
This protocol describes the use of (R)-(-)-1,1'-Bi-2-naphthol (BINOL) as a chiral solvating agent.
1. Materials:
-
Analyte: The N-acylated product of this compound.
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL).
-
NMR Solvent: Deuterated chloroform (CDCl₃).
-
NMR Spectrometer: 400 MHz or higher.
2. Sample Preparation:
-
In a clean NMR tube, dissolve approximately 5-10 mg of the analyte in 0.6 mL of CDCl₃.
-
Add 1.0 to 1.2 equivalents of (R)-BINOL to the NMR tube.
-
Gently shake the tube to ensure complete dissolution and complex formation.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at 25 °C.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
4. Data Analysis:
-
Identify a well-resolved proton signal of the analyte that splits into two distinct signals in the presence of the chiral solvating agent. Protons in the vicinity of the chiral center are most likely to show separation.
-
Integrate the two diastereomeric signals.
-
Calculate the enantiomeric excess using the same formula as for the HPLC method, substituting peak areas with the integration values of the corresponding signals.
Logical Workflow for ee Determination
The following diagram illustrates the decision-making process and workflow for determining the enantiomeric excess of a chiral product.
Caption: Workflow for enantiomeric excess determination.
Signaling Pathways and Biological Significance
Chiral 1,2-diamines and their derivatives are crucial in medicinal chemistry. For instance, they form the backbone of ligands used in the asymmetric synthesis of β-lactam antibiotics.[1][2] The stereochemistry at the diamine core dictates the conformation of the metal complex, which in turn controls the stereochemical outcome of the reaction. The enantiopurity of the final β-lactam product is critical, as only one enantiomer may exhibit the desired antibacterial activity by effectively inhibiting bacterial cell wall synthesis, while the other may be inactive or cause adverse effects.
The following diagram illustrates the role of a chiral diamine ligand in a simplified asymmetric catalytic cycle.
Caption: Role of chiral diamine in asymmetric catalysis.
Alternatives to this compound
While this compound is a valuable chiral synthon, several alternatives exist for the synthesis of chiral 1,2-diamines. The choice of starting material often depends on the desired substitution pattern and the synthetic route.
| Alternative Starting Material / Method | Description | ee Determination Method(s) |
| Chiral Aziridines | Ring-opening of enantiopure aziridines with an amine nucleophile provides a direct route to 1,2-diamines. | Chiral HPLC, Chiral GC |
| Asymmetric Dihydroxylation followed by Amination | Sharpless asymmetric dihydroxylation of an alkene to a chiral diol, followed by conversion of the hydroxyl groups to amines. | Chiral HPLC after derivatization, NMR with CDA |
| Reductive Coupling of Imines | Asymmetric reductive coupling of an imine with another imine or a related nitrogen-containing compound. | Chiral HPLC, NMR with CSA/CDA |
| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials from nature, such as amino acids. | Chiral HPLC, Polarimetry |
References
A Comparative Guide to the Recyclability of Chiral Auxiliaries in Synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision that extends beyond achieving high stereoselectivity. The economic and environmental viability of a synthetic route is significantly influenced by the ability to efficiently recover and reuse these often-expensive reagents. This guide provides an objective comparison of the recyclability of several widely used chiral auxiliaries, supported by experimental data and detailed protocols to aid in the selection of the most appropriate auxiliary for a given synthetic challenge.
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired chiral product is formed, the auxiliary is cleaved and ideally recovered for reuse.[1] The efficiency of this recovery and recycling process is a key performance indicator for a chiral auxiliary, impacting the overall cost, sustainability, and scalability of a synthetic route.[1] Effective recycling minimizes waste and reduces the cost associated with often expensive chiral molecules.[1]
Comparison of Recyclability and Cost
The ideal chiral auxiliary combines high stereochemical control with facile removal and high recovery yields. The following table summarizes the recyclability and approximate cost of common chiral auxiliaries to provide a basis for comparison.
| Chiral Auxiliary | Typical Recycling Method(s) | Typical Recovery Yield | Approximate Cost (USD/g) |
| Evans' Oxazolidinones | Hydrolysis (e.g., LiOH/H₂O₂), Reductive Cleavage (e.g., LiBH₄) | >90% | $10 - $30 |
| Pseudoephedrine | Acidic or Basic Hydrolysis | High (often not quantified in literature) but generally efficient | $1 - $5 |
| Oppolzer's Camphorsultam | Methanolysis, Hydrolysis, Continuous Flow Separation | 71-79% (crude in continuous flow)[2], can be >90% after recrystallization | $5 - $15 |
| SAMP/RAMP | Ozonolysis, Hydrolysis with mild acid (e.g., oxalic acid) | ~85% | $50 - $100 |
| tert-Butanesulfinamide | Acidic cleavage (e.g., HCl) followed by treatment with a base | Up to 97% | $15 - $40 |
Note: Prices are estimates based on catalog listings for research quantities and can vary significantly based on supplier, purity, and scale.
Experimental Protocols for Auxiliary Cleavage and Recovery
Detailed and reliable experimental protocols are crucial for the successful recovery and recycling of chiral auxiliaries. Below are representative procedures for the cleavage and recovery of several common auxiliaries.
Evans' Oxazolidinones
Method: Hydrolysis with Lithium Hydroperoxide
This method is commonly used to cleave the N-acyl group to yield a carboxylic acid.
-
Reaction Setup: Dissolve the N-acyloxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically 3:1 or 4:1).
-
Reagent Addition: Cool the solution to 0 °C and add aqueous hydrogen peroxide (H₂O₂, 30% solution, ~4.0 equiv), followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2.0 equiv).
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Extraction: Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Auxiliary Recovery: The aqueous layer contains the protonated oxazolidinone. Basify the aqueous layer with a strong base (e.g., NaOH) and extract the chiral auxiliary with an organic solvent (e.g., dichloromethane). Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to recover the oxazolidinone.
Pseudoephedrine
Method: Acidic Hydrolysis
This protocol is suitable for the cleavage of pseudoephedrine amides to generate carboxylic acids.
-
Reaction Setup: Dissolve the N-acyl pseudoephedrine amide (1.0 equiv) in a suitable solvent such as dioxane.
-
Acid Addition: Add an equal volume of an aqueous acid solution (e.g., 10-25% sulfuric acid).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and dilute with water.
-
Product Extraction: Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Auxiliary Recovery: Basify the aqueous layer to a pH > 12 with a strong base (e.g., 6 M NaOH). Extract the deprotonated pseudoephedrine into an organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to recover the auxiliary.
Oppolzer's Camphorsultam
Method: Methanolysis
This method is often employed in continuous flow systems for efficient recycling.
-
Reaction Setup: The reaction stream containing the product with the attached camphorsultam is mixed with a solution of sodium methoxide (NaOMe) in methanol.
-
Reaction Conditions: The reaction is typically carried out in a flow reactor at a controlled temperature.
-
Quenching: The reaction is quenched in-line with an acidic solution.
-
Liquid-Liquid Extraction: The quenched reaction mixture is fed into a liquid-liquid separator. The methyl ester product remains in the organic phase, while the protonated camphorsultam is extracted into an aqueous phase.
-
Auxiliary Recovery: The aqueous stream containing the auxiliary is collected. The camphorsultam can be recovered by neutralization and extraction into an organic solvent. The recovered auxiliary can often be purified by recrystallization.[2]
tert-Butanesulfinamide
Method: Acid-Mediated Cleavage and Recovery
This procedure allows for the recovery of the valuable tert-butanesulfinyl group.[3]
-
Cleavage: Treat the N-tert-butanesulfinyl-protected amine with a solution of HCl in a suitable solvent like cyclopentyl methyl ether. This cleaves the N-S bond, forming the amine hydrochloride salt and tert-butanesulfinyl chloride.[3]
-
Amine Salt Isolation: The amine hydrochloride salt typically precipitates and can be isolated by filtration.[3]
-
Auxiliary Regeneration: The filtrate containing the tert-butanesulfinyl chloride is then treated with aqueous ammonia. This converts the sulfinyl chloride back to tert-butanesulfinamide.[3]
-
Isolation and Purification: The tert-butanesulfinamide can then be isolated by extraction and purified, often by trituration or recrystallization, to yield the recycled auxiliary with high enantiomeric purity.[3]
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion
The choice of a chiral auxiliary is a multifaceted decision that requires careful consideration of not only the desired stereochemical outcome but also the overall process efficiency and cost-effectiveness. While Evans' oxazolidinones and pseudoephedrine offer high recovery rates through established hydrolysis protocols, Oppolzer's camphorsultam is well-suited for modern continuous flow recycling techniques. SAMP/RAMP auxiliaries, though more expensive, can be recycled with good efficiency. The development of robust recycling protocols, such as that for tert-butanesulfinamide, further enhances the appeal of these powerful tools in asymmetric synthesis. By carefully evaluating the data and protocols presented in this guide, researchers can make more informed decisions in selecting and implementing recyclable chiral auxiliaries for the sustainable and economical production of enantiomerically pure compounds.
References
A Comparative Guide to the Diastereoselectivity of Chiral Diamine Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of stereochemically pure compounds, essential for pharmaceuticals and fine chemicals, chiral diamines have emerged as a powerful class of molecules for inducing asymmetry. While the term "chiral auxiliary" typically refers to a chiral moiety temporarily and covalently attached to a substrate, chiral diamines most commonly and effectively function as chiral ligands for metal catalysts or as organocatalysts themselves. In this capacity, they create a chiral environment around a reactive center, directing the approach of a reactant to achieve high diastereoselectivity and enantioselectivity.
This guide provides a comparative overview of the performance of different chiral diamine ligands in one of the most significant carbon-carbon bond-forming reactions: the asymmetric Mukaiyama aldol reaction. The data presented herein focuses on the well-established method of using chiral diamine-coordinated tin(II) triflate as a Lewis acid catalyst.
Performance Comparison in the Asymmetric Mukaiyama Aldol Reaction
The selection of a chiral diamine ligand has a profound impact on the diastereoselectivity of the Mukaiyama aldol reaction. Proline-derived diamines have been extensively studied and have demonstrated high levels of stereocontrol. The following table summarizes the diastereoselectivity achieved with different chiral diamine ligands in the reaction of various aldehydes with a silyl enol ether.
| Chiral Diamine Ligand | Aldehyde (RCHO) | Silyl Enol Ether | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-1-methyl-2-(N-1-naphthylaminomethyl)pyrrolidine | 3-Phenylpropanal | Silyl enol ether of S-ethyl propanethioate | >98:2 | 80 | [1] |
| Benzaldehyde | Silyl enol ether of S-ethyl propanethioate | >98:2 | 81 | [1] | |
| Cyclohexanecarboxaldehyde | Silyl enol ether of S-ethyl propanethioate | >98:2 | 75 | [1] | |
| (S)-1-ethyl-2-(N-phenylaminomethyl)pyrrolidine | 3-Phenylpropanal | Silyl enol ether of S-ethyl propanethioate | 12:88 | 85 | [1] |
| Benzaldehyde | Silyl enol ether of S-ethyl propanethioate | 15:85 | 82 | [1] | |
| Cyclohexanecarboxaldehyde | Silyl enol ether of S-ethyl propanethioate | 18:82 | 78 | [1] | |
| (S)-1-propyl-2-(N-phenylaminomethyl)pyrrolidine | 3-Phenylpropanal | Silyl enol ether of S-ethyl propanethioate | 10:90 | 88 | [1] |
Key Insights: The data clearly demonstrates that subtle changes in the structure of the proline-derived diamine ligand can lead to a complete reversal of diastereoselectivity, switching from predominantly syn to anti aldol products.[1] This highlights the tunability of the chiral environment provided by these ligands. The (S)-1-methyl-2-(N-1-naphthylaminomethyl)pyrrolidine ligand consistently affords high syn selectivity, while related ligands with different N-alkyl and N-aryl substituents favor the formation of the anti diastereomer.
Experimental Protocols
Representative Procedure for the Asymmetric Mukaiyama Aldol Reaction Catalyzed by a Chiral Diamine-Sn(II) Complex [2]
This protocol is representative of the catalytic asymmetric aldol reaction using a chiral diamine-coordinated tin(II) triflate catalyst.
1. Catalyst Preparation:
-
To a solution of tin(II) triflate (Sn(OTf)₂, 0.08 mmol, 20 mol%) in propionitrile (1 mL), a solution of (S)-1-methyl-2-[(N-naphthylamino)methyl]pyrrolidine (0.088 mmol) in propionitrile (1 mL) is added at room temperature under an argon atmosphere.
-
The mixture is stirred for 30 minutes to form the chiral catalyst complex.
2. Aldol Reaction:
-
The catalyst solution is cooled to -78 °C.
-
A mixture of the aldehyde (0.4 mmol) and the silyl enol ether (0.4 mmol) is slowly added to the catalyst solution over a period of 6 hours using a syringe pump.
-
The reaction mixture is stirred for an additional 15 hours at -78 °C.
3. Work-up and Isolation:
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium hydrogencarbonate.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the desired aldol adduct (as its trimethylsilyl ether). The diastereomeric ratio and enantiomeric excess can be determined by HPLC analysis of the corresponding MTPA esters.
Visualizing the Process
To better understand the experimental and conceptual frameworks, the following diagrams illustrate the catalytic cycle and the general workflow for comparing chiral diamine ligands.
References
A Comparative Guide to the Synthesis of Enantiopure 2-Amino-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
Enantiopure 2-amino-1-phenylethanol is a critical chiral building block in the synthesis of numerous pharmaceuticals. Its versatile structure is incorporated into various therapeutic agents, making the efficient and selective synthesis of its single enantiomers a subject of significant interest in medicinal and process chemistry. This guide provides an objective comparison of prominent synthesis methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Synthesis Methodologies
The synthesis of enantiopure 2-amino-1-phenylethanol can be broadly categorized into three main strategies: chiral resolution of a racemic mixture, asymmetric synthesis from a prochiral precursor, and biocatalytic methods. Each approach offers distinct advantages and disadvantages in terms of yield, enantioselectivity, cost, and scalability.
| Method Category | Specific Method | Key Reagents/Catalysts | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Chiral Resolution | Diastereomeric Salt Formation | Chiral resolving agents (e.g., di-O-toluoyltartaric acid, dehydroabietic acid) | ~30% (for each enantiomer) | ~99% | High enantiopurity of the final product. | Theoretical maximum yield is 50% for each enantiomer, often lower in practice. Requires a stoichiometric amount of a potentially expensive resolving agent. |
| Asymmetric Synthesis | Oxazaborolidine-Catalyzed Borane Reduction | 2-chloroacetophenone, Borane (BH₃), Chiral oxazaborolidine catalyst | Good | 93-97%[1] | Catalytic approach, high enantioselectivity. | Requires handling of pyrophoric borane reagents. The catalyst can be sensitive to air and moisture. |
| Asymmetric Synthesis | Noyori Asymmetric Hydrogenation | Succinimido acetophenone, Chiral Ruthenium complex, Base, Optically active amine | Very Good | 98%[1] | High yield and excellent enantioselectivity. Well-established and reliable method. | Requires preparation of the succinimido substrate. The ruthenium catalyst can be expensive. |
| Biocatalysis | Whole-Cell Catalysis | Baker's yeast, Ketone precursor | Variable | >90% (in many cases)[2] | Environmentally friendly, uses inexpensive "catalysts". Can be performed under mild conditions. | Substrate scope can be limited. Yields and enantioselectivity can be variable and dependent on reaction conditions. |
| Biocatalysis | Multi-Enzyme Cascade | L-phenylalanine, Multiple enzymes (e.g., deaminases, decarboxylases, oxidoreductases) | 69% (overall from L-phenylalanine) | >99.9%[3][4] | High enantiopurity, starts from a renewable feedstock. High atom economy. | Requires multiple enzymes which may need to be produced and purified. Process optimization can be complex. |
| Asymmetric Synthesis | Ni-Electrocatalytic Decarboxylative Arylation | Chiral oxazolidine-based carboxylic acid, Aryl halide, Nickel catalyst | Not explicitly stated for 2-amino-1-phenylethanol, but a general method for chiral amino alcohols. | High stereochemical control[5] | Modular approach, avoids protecting groups and functional group manipulations. | Requires specialized electrochemical equipment. Catalyst and ligand optimization may be necessary. |
Experimental Protocols
Asymmetric Synthesis via Oxazaborolidine-Catalyzed Borane Reduction
This method involves the enantioselective reduction of a prochiral ketone, 2-chloroacetophenone, to the corresponding chiral chlorohydrin, which is then converted to the amino alcohol.
Experimental Workflow:
Caption: Workflow for oxazaborolidine-catalyzed synthesis.
Protocol:
-
A solution of the chiral oxazaborolidine catalyst in an anhydrous solvent (e.g., THF) is cooled in an ice bath.
-
A solution of borane (e.g., BH₃·THF complex) is added dropwise to the catalyst solution.
-
A solution of 2-chloroacetophenone in the same solvent is then added slowly to the reaction mixture.
-
The reaction is stirred at low temperature until completion, as monitored by TLC or HPLC.
-
The reaction is quenched by the slow addition of methanol.
-
The resulting chiral 2-chloro-1-phenylethanol is isolated and purified.
-
The purified chlorohydrin is then treated with aqueous ammonium hydroxide to yield 2-amino-1-phenylethanol.[1][6]
Biocatalytic Synthesis via Multi-Enzyme Cascade
This innovative approach utilizes a series of enzymatic reactions to convert L-phenylalanine, a renewable amino acid, into enantiopure 2-amino-1-phenylethanol.
Logical Relationship of the Enzymatic Cascade:
Caption: Multi-enzyme cascade from L-phenylalanine.
Protocol: This multi-step enzymatic process is typically carried out in a one-pot or sequential one-pot fashion.
-
Pot 1 (Conversion to Styrene): L-phenylalanine is converted to styrene through a series of enzymatic deamination and decarboxylation steps.[3][4]
-
Pot 2 (Conversion to Chiral Diol): The styrene produced is then subjected to enantioselective epoxidation followed by enantioselective hydrolysis, catalyzed by specific enzymes, to yield a chiral diol.[3][4]
-
Pot 3 (Conversion to Amino Alcohol): The chiral diol undergoes a final enzymatic transformation involving oxidation and amination to produce the enantiopure 2-amino-1-phenylethanol.[3][4] The specific enzymes and reaction conditions (pH, temperature, cofactors) are critical for the success of each step and the overall yield and enantioselectivity.
Validation of Enantiopurity
Accurate determination of the enantiomeric excess (ee) is crucial for validating the success of any enantioselective synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.
General Workflow for Chiral HPLC Analysis:
Caption: Workflow for ee determination by chiral HPLC.
Key Parameters for Chiral HPLC Method Development:
-
Chiral Stationary Phase: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating amino alcohols.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used.
-
Additives: Small amounts of an acid (e.g., trifluoroacetic acid) and a base (e.g., diethylamine) can be added to the mobile phase to improve peak shape and resolution.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-220 nm) is standard.
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Conclusion
The choice of synthesis method for enantiopure 2-amino-1-phenylethanol depends heavily on the specific requirements of the project. For large-scale production where cost and efficiency are paramount, a well-optimized asymmetric synthesis method like the Noyori hydrogenation may be preferable. For applications where high enantiopurity is the primary concern and lower yields are acceptable, classical resolution can be a viable option. The emerging field of biocatalysis offers a green and highly selective alternative, particularly the multi-enzyme cascade approach, which holds promise for sustainable pharmaceutical manufacturing from renewable resources. Researchers should carefully consider the trade-offs between yield, enantioselectivity, cost, scalability, and environmental impact when selecting a synthetic route.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
Literature review of chiral amines in asymmetric catalysis.
Chiral amines have become indispensable tools in asymmetric catalysis, serving as both potent organocatalysts and highly effective ligands for transition metals. Their ability to form transient chiral intermediates, such as enamines and iminium ions, or to create a chiral environment around a metal center, allows for the stereoselective synthesis of a vast array of complex molecules. This guide provides a comparative overview of the performance of prominent chiral amine catalysts and ligands in key asymmetric transformations, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral amine catalyst or ligand is highly dependent on the specific reaction, substrates, and conditions. Below, we compare the performance of several classes of chiral amines in three fundamental asymmetric transformations: the Michael addition, the aldol reaction, and the hydrogenation of ketones.
Asymmetric Michael Addition of Aldehydes to Nitroalkenes
The conjugate addition of aldehydes to nitroalkenes is a powerful method for constructing chiral γ-nitro aldehydes, which are versatile synthetic intermediates. Proline and its derivatives are among the most successful organocatalysts for this transformation.
| Catalyst/Ligand | Catalyst Type | Reaction Time (h) | Yield (%) | syn:anti Ratio | ee (%) | Reference |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 10 | - | 22 | [Source 1, adapted] |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 24 | 20 | - | 75 | [Source 1, adapted] |
| (S)-Diphenylprolinol | Secondary Amine (Prolinol Derivative) | 24 | 29 | - | 95 | [Source 1, adapted] |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 82 | 94:6 | 99 | [Source 1, adapted] |
| Ionically-tagged diphenylprolinol silyl ether | Prolinol Silyl Ether Derivative | 24 | up to 95 | - | up to 95 | [1] |
| Chiral primary amine-monosalicylamide | Primary Amine Derivative | - | excellent | - | up to 95 | [2] |
Key Observations: L-Proline, a foundational organocatalyst, shows modest activity and selectivity.[3] However, derivatization, particularly the introduction of bulky silyl ether groups on prolinol, dramatically enhances both the reaction rate and stereoselectivity, affording the product with high yield and excellent diastereo- and enantioselectivity.[3][4][5]
Asymmetric Aldol Reaction of Ketones with Aldehydes
The asymmetric aldol reaction is a cornerstone of C-C bond formation. Chiral proline derivatives have been extensively studied as catalysts for the direct aldol reaction between ketones and aldehydes.
| Catalyst | Aldehyde | Solvent | Time (h) | Yield (%) | anti:syn Ratio | ee (%) (anti) | Reference |
| (S)-Proline | 4-Nitrobenzaldehyde | DMSO | 4 | 68 | 95:5 | 97 | [Source 4, adapted] |
| (S)-Proline | 4-Nitrobenzaldehyde | MeOH/H₂O (2:1) | 24 | 95 | 88:12 | 95 | [6] |
| (S)-Proline | Benzaldehyde | MeOH/H₂O (2:1) | 24 | 85 | 92:8 | 98 | [6] |
| (S)-Proline | 4-Chlorobenzaldehyde | MeOH/H₂O (2:1) | 24 | 91 | 90:10 | 97 | [6] |
| Proline Derivative 1a | 4-Nitrobenzaldehyde | DMF | 24 | 92 | - | 83 | [3] |
| Proline Derivative 3 | 4-Nitrobenzaldehyde | DMF | 72 | 80 | - | 60 | [3] |
Key Observations: The choice of solvent plays a critical role in the outcome of proline-catalyzed aldol reactions. While dipolar aprotic solvents like DMSO are commonly used, mixtures of methanol and water can provide excellent yields and stereoselectivities.[6][7] The electronic nature of the aldehyde substrate also influences the reaction efficiency.[8]
Asymmetric Hydrogenation of Acetophenone
The asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols is a vital industrial process. Chiral diamines are highly effective ligands for ruthenium and iridium catalysts in this transformation.
| Chiral Diamine Ligand | Catalyst System | Yield (%) | ee (%) | Reference |
| (R)-1,3-Butanediamine | [RuCl₂(phosphine)₂((R)-1,3-butanediamine)] | >95 | 92 | [9] |
| (R,R)-1,2-Diaminocyclohexane | [RuCl₂(phosphine)₂((R,R)-DACH)] | >99 | 98 | [9] |
| (R,R)-1,2-Diphenylethylenediamine ((R,R)-DPEN) | [RuCl₂(phosphine)₂((R,R)-DPEN)] | >99 | 99 | [9] |
| N-nPr-N'-Ts-DPEN | IrCl₃ | - | up to 85 | [Source not explicitly providing yield] |
| Polymer-supported chiral 1,2-diamine | RuCl₂/BINAP | quantitative | - | [10] |
Key Observations: C₂-symmetric 1,2-diamines like DACH and DPEN are benchmark ligands, providing exceptional enantioselectivity in the ruthenium-catalyzed hydrogenation of acetophenone.[9] The structure of the diamine ligand has a significant influence on the conversion, while the phosphine ligand tends to affect the enantiomeric excess.[11]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in asymmetric catalysis. Below are representative protocols for the asymmetric Michael and aldol reactions.
Protocol 1: Asymmetric Michael Addition of Propanal to Nitrostyrene Catalyzed by (S)-Diphenylprolinol TMS Ether
This protocol is based on the work of Hayashi et al.
Materials:
-
(S)-Diphenylprolinol TMS Ether (10 mol%)
-
Nitrostyrene (1.0 mmol)
-
Propanal (10.0 mmol)
-
Hexane (1.0 mL)
-
1N HCl (aqueous)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of nitrostyrene (154 mg, 1.0 mmol) and (S)-diphenylprolinol TMS ether (34 mg, 0.1 mmol) in hexane (1.0 mL) at 0°C, add propanal (0.75 mL, 10 mmol).
-
Stir the reaction mixture at 0°C for 5 hours.
-
Quench the reaction by adding aqueous 1N HCl.
-
Extract the organic materials with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Proline-Catalyzed Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
This is a general procedure for proline-catalyzed aldol reactions.[3]
Materials:
-
L-Proline (10-20 mol%)
-
4-Nitrobenzaldehyde (0.25 mmol)
-
Acetone (1.25 mmol)
-
Solvent (e.g., DMF, DMSO, or MeOH/H₂O)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of L-proline (10-20 mol%) in the chosen solvent, add 4-nitrobenzaldehyde (0.25 mmol) and acetone (1.25 mmol) at the desired temperature (e.g., -10 to 25 °C).
-
Stir the solution for 24-72 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction mixture with a saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., 1:3 ethyl acetate/hexane).
-
Determine the enantiomeric excess of the aldol product by chiral HPLC analysis.
Mechanistic Pathways and Workflows
Visualizing the catalytic cycles and experimental workflows can provide a deeper understanding of the underlying principles of asymmetric catalysis with chiral amines.
Caption: Catalytic cycle of enamine catalysis.
Caption: Catalytic cycle of iminium ion catalysis.
Caption: A generalized workflow for asymmetric catalyst screening.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. orgsyn.org [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 8. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Chiral Piperazines vs. Other Chiral Amines in Asymmetric Synthesis: A Comparative Performance Guide
In the landscape of asymmetric synthesis, the selection of an effective chiral catalyst or auxiliary is paramount for achieving high stereoselectivity in the construction of complex molecular architectures. For researchers, scientists, and drug development professionals, chiral amines represent a cornerstone of the synthetic chemist's toolkit. This guide provides an objective comparison of the performance of chiral piperazines against other widely used chiral amines in key asymmetric transformations, supported by experimental data.
Performance in the Asymmetric Michael Addition
The asymmetric Michael addition, a powerful carbon-carbon bond-forming reaction, serves as an excellent benchmark for comparing the efficacy of different chiral amine catalysts. This reaction is crucial for the synthesis of a wide array of chiral building blocks used in medicinal chemistry. Below, we compare the performance of a chiral piperazine catalyst with other prominent chiral amines in the addition of aldehydes to nitroalkenes.
Data Presentation: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
The following table summarizes the performance of (2S,5S)-2,5-dibenzylpiperazine, L-proline, and a prolinol derivative in the asymmetric Michael addition of aldehydes to β-nitrostyrene. This reaction is a classic example of enamine catalysis, where the chiral amine reversibly forms a nucleophilic enamine with the aldehyde donor.
| Catalyst | Aldehyde | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (2S,5S)-2,5-Dibenzylpiperazine | Butyraldehyde | DCM/hexane (1:2) | 48 | 88 | 97:3 | 84 | [1] |
| (2S,5S)-2,5-Dibenzylpiperazine | Propionaldehyde | DCM/hexane (1:2) | 48 | 86 | 95:5 | 85 | [1] |
| L-Proline | Propanal | CH₂Cl₂ | 48 | 96 | >95:5 | 78 | [2] |
| (S)-Diphenylprolinol TMS Ether | Propanal | Toluene | 1-5 | >90 | >95:5 | >99 | [2] |
Analysis of Performance:
From the data presented, it is evident that chiral piperazines, such as (2S,5S)-2,5-dibenzylpiperazine, are highly effective catalysts for the asymmetric Michael addition, affording excellent yields, high diastereoselectivities, and very good enantioselectivities.[1] When compared to the foundational organocatalyst, L-proline, the chiral piperazine demonstrates comparable and, in some respects, superior performance in terms of stereocontrol under the reported conditions. While L-proline provides a slightly higher yield in a shorter time for the addition of propanal, the chiral piperazine achieves a higher enantioselectivity for a similar substrate.[1][2]
It is also important to consider the performance of more advanced prolinol derivatives. The (S)-Diphenylprolinol TMS ether, for instance, exhibits exceptional reactivity and stereoselectivity, leading to near-perfect enantiomeric excess in a significantly shorter reaction time.[2] This highlights the continuous evolution of chiral amine catalysts, where structural modifications can lead to substantial performance enhancements.
Chiral piperazines offer a rigid scaffold which can effectively shield one face of the enamine intermediate, leading to high stereocontrol.[1] Their C2-symmetry is a common design element in successful chiral catalysts and ligands.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are the experimental protocols for the asymmetric Michael addition reactions cited in the performance comparison table.
Protocol 1: Asymmetric Michael Addition Catalyzed by (2S,5S)-2,5-Dibenzylpiperazine[1]
Materials:
-
(2S,5S)-2,5-Dibenzylpiperazine (catalyst)
-
Aldehyde (e.g., butyraldehyde, propionaldehyde)
-
trans-β-Nitrostyrene
-
Dichloromethane (DCM)
-
Hexane
-
Argon atmosphere
Procedure:
-
To a solution of (2S,5S)-2,5-dibenzylpiperazine (0.02 mmol, 10 mol%) in a 1:2 mixture of DCM and hexane (1 mL) under an argon atmosphere, the aldehyde (2.0 mmol) is added.
-
The mixture is stirred at room temperature for 10 minutes.
-
trans-β-Nitrostyrene (0.2 mmol) is then added, and the reaction mixture is stirred at 0 °C for 48 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired γ-nitro aldehyde.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase column (e.g., Chiralpak AD-H).
Protocol 2: Asymmetric Michael Addition Catalyzed by L-Proline[2]
Materials:
-
L-Proline (catalyst)
-
Propanal
-
trans-β-Nitrostyrene
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of L-proline (0.07 mmol, 35 mol%) in CH₂Cl₂ (1.0 mL) is added propanal (0.5 mmol).
-
The mixture is stirred for 10 minutes at room temperature.
-
trans-β-Nitrostyrene (0.2 mmol) is added, and the reaction is stirred at room temperature for 48 hours.
-
After the reaction is complete, the mixture is directly purified by flash column chromatography on silica gel to yield the product.
-
Diastereomeric ratio and enantiomeric excess are determined by appropriate analytical methods (NMR, chiral HPLC).
Mechanistic Insights and Visualizations
The catalytic activity of chiral amines like piperazines and proline in the Michael addition proceeds through a well-established enamine catalytic cycle. The chiral catalyst reacts with the aldehyde to form a chiral enamine intermediate, which then attacks the Michael acceptor (nitroalkene). The stereochemical outcome of the reaction is determined by the facial selectivity of this attack, which is controlled by the steric environment of the chiral catalyst.
Below are diagrams generated using Graphviz to illustrate the catalytic cycle and the experimental workflow.
Caption: Generalized catalytic cycle for the chiral amine-catalyzed Michael addition.
Caption: A typical experimental workflow for asymmetric Michael addition.
Conclusion
This comparative guide demonstrates that chiral piperazines are highly competitive and valuable catalysts in asymmetric synthesis. In the context of the asymmetric Michael addition, they provide excellent stereocontrol, often comparable or superior to that of L-proline. While more complex, modified chiral amines like prolinol derivatives can offer even higher levels of performance, the accessibility and effectiveness of chiral piperazines make them a compelling choice for researchers in organic synthesis and drug development. The selection of the optimal chiral amine will ultimately depend on the specific substrates, desired stereochemical outcome, and reaction conditions. This guide provides a data-supported framework to aid in this critical decision-making process.
References
The Gold Standard of Chiral Amines Synthesis: A Comparative Guide to tert-Butanesulfinamide
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral amines is a cornerstone of modern chemistry. These ubiquitous functional groups are integral to a vast array of pharmaceuticals, agrochemicals, and advanced materials. Among the arsenal of synthetic methodologies, the use of tert-butanesulfinamide as a chiral auxiliary has emerged as a robust and highly versatile strategy, often hailed as the "gold standard" for the asymmetric synthesis of amines.
This guide provides an objective comparison of the efficacy of tert-butanesulfinamide with other prominent methods for asymmetric amine synthesis. Supported by experimental data, this document details the performance of tert-butanesulfinamide and its alternatives, offers comprehensive experimental protocols for key reactions, and visually delineates the underlying mechanistic principles and experimental workflows.
Performance Comparison: tert-Butanesulfinamide vs. Alternative Methods
The efficacy of a chiral reagent is best assessed through quantitative measures such as chemical yield and stereoselectivity (enantiomeric or diastereomeric excess). The following tables present a comparative summary of tert-butanesulfinamide's performance against other well-established methods for the asymmetric synthesis of α-branched amines.
Table 1: Asymmetric Synthesis of α-Branched Amines via Nucleophilic Addition to Imines or Imine Surrogates
| Chiral Method/Auxiliary | Substrate (Aldehyde/Ketone) | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) (%) |
| (R)-tert-Butanesulfinamide | Benzaldehyde | EtMgBr | 91 | >98:2 dr |
| (R)-tert-Butanesulfinamide | Isovaleraldehyde | MeMgBr | 85 | 96:4 dr |
| (R)-tert-Butanesulfinamide | Acetophenone | MeLi | 85 | 94:6 dr |
| Evans Oxazolidinone | Propionyl oxazolidinone | MeI (alkylation) | 92 | >99:1 dr |
| SAMP/RAMP Hydrazone | Propanal | MeLi | 85 | >96% ee |
| CBS Reduction | Acetophenone | N/A (reduction) | 97 | 98% ee |
| Chiral Phosphoric Acid | N-Boc-imine | Diethyl phosphite | 95 | 96% ee |
Data compiled from multiple sources. Direct comparison is for illustrative purposes as reaction conditions and substrates may vary.
Table 2: Key Features of Different Asymmetric Amine Synthesis Methodologies
| Method | Key Features | Advantages | Disadvantages |
| tert-Butanesulfinamide | Stoichiometric chiral auxiliary. Forms stable, easily handled N-sulfinyl imines. | Broad substrate scope, high diastereoselectivity, predictable stereochemical outcome, auxiliary is readily cleaved and can be recycled.[1] | Stoichiometric use of the auxiliary is required. |
| Evans Oxazolidinone | Stoichiometric chiral auxiliary. Forms N-acyl derivatives for stereoselective enolate chemistry. | Excellent for the synthesis of chiral carboxylic acid derivatives which can be converted to amines. High diastereoselectivity. | Indirect method for amine synthesis, requiring additional synthetic steps. |
| SAMP/RAMP Hydrazones | Stoichiometric chiral auxiliary. Forms chiral hydrazones for stereoselective alkylation. | High enantioselectivity for the synthesis of α- and β-substituted aldehydes and ketones, which can be converted to amines. | Requires harsh conditions for cleavage of the auxiliary. |
| CBS Reduction | Catalytic asymmetric reduction of ketones. | Catalytic method, high enantioselectivity for the synthesis of chiral alcohols which can be converted to amines. | Primarily for the synthesis of secondary alcohols, requiring further steps for amination. |
| Chiral Phosphoric Acid | Catalytic asymmetric addition to imines. | Catalytic method, high enantioselectivity, mild reaction conditions.[2][3] | Substrate scope can be limited compared to auxiliary-based methods. |
The Underlying Mechanism: Stereocontrol with tert-Butanesulfinamide
The remarkable stereoselectivity observed in nucleophilic additions to N-tert-butanesulfinyl imines is attributed to a well-defined, chair-like six-membered transition state.[4] The bulky tert-butyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face.
Caption: Proposed chelated transition state for nucleophilic addition.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic methodology. Below are representative procedures for the asymmetric synthesis of an α-branched amine using (R)-tert-butanesulfinamide.
Formation of the N-tert-Butanesulfinyl Imine
-
To a solution of (R)-tert-butanesulfinamide (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂) is added the aldehyde or ketone (1.1 eq) and a dehydrating agent such as anhydrous MgSO₄ (2.0 eq) or CuSO₄ (1.5 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours, or until completion as monitored by thin-layer chromatography (TLC).
-
Upon completion, the solid dehydrating agent is removed by filtration.
-
The filtrate is concentrated under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which is often used in the subsequent step without further purification.
Diastereoselective Nucleophilic Addition
-
The crude N-tert-butanesulfinyl imine (1.0 eq) is dissolved in a dry, aprotic solvent (e.g., THF, Et₂O, or CH₂Cl₂) and cooled to a low temperature (typically -78 °C or -48 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
The organometallic nucleophile (e.g., a Grignard reagent or an organolithium species, 1.2-1.5 eq) is added dropwise to the cooled solution.
-
The reaction is stirred at the low temperature for several hours until the starting imine is consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl or water.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., EtOAc or CH₂Cl₂).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the diastereomerically enriched N-tert-butanesulfinyl amine.
Cleavage of the Chiral Auxiliary
-
The purified N-tert-butanesulfinyl amine (1.0 eq) is dissolved in a protic solvent such as methanol or ethanol.
-
A solution of a strong acid, typically HCl in a suitable solvent (e.g., 4M HCl in dioxane or ethereal HCl, 2.0-3.0 eq), is added to the solution.
-
The mixture is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure, and the resulting residue is triturated with a non-polar solvent (e.g., diethyl ether or hexanes) to precipitate the amine hydrochloride salt.
-
The solid amine salt is collected by filtration and can be further purified by recrystallization.
-
The free amine can be obtained by neutralization of the hydrochloride salt with a base.
References
Safety Operating Guide
Navigating the Disposal of tert-Butyl (2-amino-1-phenylethyl)carbamate: A Guide for Laboratory Professionals
It is imperative to consult and adhere to all local, state, and federal regulations regarding chemical waste disposal, as these regulations are paramount.
Hazard Profile and Safety Precautions
Based on data for analogous carbamate compounds, tert-Butyl (2-amino-1-phenylethyl)carbamate is anticipated to present several hazards. The GHS classification for a closely related compound, tert-butyl N-((1S)-2-amino-1-phenylethyl)carbamate, indicates potential for harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation[1]. Another similar compound, tert-Butyl N-(2-aminoethyl)carbamate, is classified as causing severe skin burns and eye damage[2].
Therefore, stringent safety measures are necessary during handling and disposal.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors[3].
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal facility[2][3][4]. The following steps outline a general procedure:
-
Waste Identification and Segregation:
-
Clearly label the waste container with the full chemical name: "this compound" and its CAS number: 137102-30-8.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
-
Containment:
-
Use a dedicated, properly sealed, and chemically compatible container for collecting the waste.
-
Ensure the container is stored in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and acids[3].
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent like vermiculite, dry sand, or earth[4].
-
Collect the absorbed material and contaminated items (e.g., gloves, paper towels) and place them in the designated hazardous waste container.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and regulatory procedures for waste manifest and record-keeping.
-
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the table below summarizes key hazard information for a closely related compound, which should be considered as indicative for handling and disposal procedures.
| Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
Data based on tert-butyl N-((1S)-2-amino-1-phenylethyl)carbamate[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling tert-Butyl (2-amino-1-phenylethyl)carbamate
Essential Safety and Handling Guide for tert-Butyl (2-amino-1-phenylethyl)carbamate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Profile:
-
Name: this compound
-
CAS Number: 142910-85-8[1]
-
Molecular Formula: C₁₃H₂₀N₂O₂[1]
-
Molecular Weight: 236.31 g/mol [1]
Hazard Summary:
Based on data for structurally similar compounds, this compound is anticipated to have the following hazards:
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a splash hazard.[3] | Protects against splashes and dust that could cause serious eye irritation or damage.[4][5] |
| Skin Protection | Gloves: Chemical-resistant, disposable gloves such as nitrile rubber. Inspect gloves for integrity before each use. Lab Coat: A standard laboratory coat is required. For handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4][5][6] | Carbamates can be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[7] Contaminated clothing should be removed and washed before reuse.[4][6] |
| Respiratory Protection | Typically not required under conditions of adequate ventilation, such as within a chemical fume hood.[7] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used. | Inhalation of dust or vapors may cause respiratory irritation.[2][3][4][5] Engineering controls like fume hoods are the primary method for exposure control. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Experimental Workflow
Caption: Logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation and Precaution:
-
Handling the Chemical:
-
In Case of a Spill:
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of contents and the container at an approved waste disposal facility.[4][5][6] Always adhere to local, state, and federal environmental regulations for chemical waste disposal.[4][6] Do not dispose of down the drain.[4][6]
References
- 1. chemscene.com [chemscene.com]
- 2. tert-butyl N-((1S)-2-amino-1-phenylethyl)carbamate | C13H20N2O2 | CID 24256545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. aksci.com [aksci.com]
- 5. download.basf.com [download.basf.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
